AM9405
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H33BrN2O2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)-5-(2-methyloctan-2-yl)benzene-1,3-diol bromide |
InChI |
InChI=1S/C24H32N2O2.BrH/c1-6-7-8-11-14-24(2,3)17-15-20(27)22(21(28)16-17)23-25(4)18-12-9-10-13-19(18)26(23)5;/h9-10,12-13,15-16H,6-8,11,14H2,1-5H3,(H,27,28);1H |
InChI Key |
LSOWUDMOIUFVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)O)C2=[N+](C3=CC=CC=C3N2C)C)O.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
The Landscape of Peripheral Neuron Modulation: A Technical Guide to Selective Nav1.7 and Nav1.8 Inhibition
Disclaimer: Initial searches for the specific compound "AM9405" did not yield any publicly available information regarding its mechanism of action, preclinical, or clinical data. Therefore, this guide will provide an in-depth overview of the mechanism of action of selective inhibitors targeting the voltage-gated sodium channels Nav1.7 and Nav1.8 in peripheral neurons. This information is based on publicly available data for other well-characterized inhibitors and is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in this therapeutic area.
Introduction: The Critical Role of Nav1.7 and Nav1.8 in Nociception
Peripheral neurons are the primary conduits for transmitting sensory information, including pain signals (nociception), from the periphery to the central nervous system. Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials along these neurons. Among the nine known subtypes of Nav channels, Nav1.7 and Nav1.8 are preferentially expressed in peripheral sensory neurons, particularly in the dorsal root ganglion (DRG) and trigeminal ganglion neurons, making them prime targets for the development of novel analgesics.[1]
-
Nav1.7: This channel is considered a "threshold channel." It plays a critical role in setting the threshold for firing an action potential in response to a stimulus. Genetic studies in humans have unequivocally linked Nav1.7 to pain sensation. Gain-of-function mutations lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[2][3][4] This makes Nav1.7 a highly validated target for pain therapeutics.[5]
-
Nav1.8: This tetrodotoxin-resistant (TTX-R) channel is responsible for the majority of the inward sodium current during the upstroke of the action potential in nociceptive neurons.[6] Its expression levels and biophysical properties can be modulated during inflammatory and neuropathic pain states.[6] Selective blockade of Nav1.8 has been shown to reduce neuronal excitability and attenuate pain in preclinical models.[1][6]
The selective inhibition of these channels offers the potential for potent analgesia without the central nervous system side effects associated with many current pain medications.
General Mechanism of Action of Selective Nav1.7 and Nav1.8 Inhibitors
Selective inhibitors of Nav1.7 and Nav1.8 are typically small molecules or peptides that bind to specific sites on the channel protein. Their primary mechanism of action is to block the influx of sodium ions, thereby preventing the generation and propagation of action potentials in nociceptive neurons.[1] These inhibitors can exhibit different modes of action:
-
State-Dependent Blockade: Many inhibitors show preferential binding to certain states of the sodium channel (resting, open, or inactivated).
-
Closed-State Blockers: These compounds bind to the channel in its resting state, preventing it from opening in response to depolarization.[2]
-
Open-State Blockers: These inhibitors bind to the channel once it has opened, physically occluding the pore.
-
Inactivated-State Blockers: These molecules bind to and stabilize the inactivated state of the channel, preventing it from returning to the resting state and thus reducing the number of available channels for subsequent action potentials.
-
-
Voltage-Sensing Domain (VSD) Modulation: Some inhibitors may act on the VSDs of the channel, altering the voltage-dependence of channel gating.
The ultimate effect of these inhibitors is a reduction in the excitability of peripheral nociceptive neurons, leading to a decrease in the transmission of pain signals to the spinal cord and brain.
Quantitative Data for Representative Nav Channel Inhibitors
The following table summarizes publicly available data on the potency and selectivity of several representative Nav1.7 and Nav1.8 inhibitors. This data is intended to provide a comparative overview of the field.
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference |
| A-803467 | hNav1.8 | 8 | >100-fold vs. hNav1.2, hNav1.3, hNav1.5, and hNav1.7 | [6] |
| PF-01247324 | hNav1.8 | 196 | Selective for Nav1.8 | [7] |
| A-887826 | Nav1.8 | 11 | Potent, selective, and voltage-dependent | [7] |
| VX-150 | Nav1.8 | - | Highly selective | [7] |
| JNJ63955918 | hNav1.7 | - | High degree of selectivity, closed-state dependent | [2] |
| PF-05089771 | hNav1.7 | - | Potent and selective | [3] |
| PF-05198007 | hNav1.7 | - | Potent and selective | [3] |
| TC-N 1752 | hNav1.7, hNav1.3, hNav1.4, hNaV1.5, rNav1.8 | 170, 300, 400, 1100, 2200 | Potent inhibitor of Nav1.7 | [7] |
| DSP-2230 | Nav1.7, Nav1.8, Nav1.9 | 7100, 11400, 6700 | Orally active inhibitor | [7] |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Experimental Protocols for Characterizing Novel Nav Channel Inhibitors
The following outlines a general methodology for the preclinical characterization of a novel Nav channel inhibitor, based on standard practices in the field.
In Vitro Characterization: Patch-Clamp Electrophysiology
Objective: To determine the potency, selectivity, and state-dependence of the test compound on various Nav channel subtypes.
Methodology:
-
Cell Lines: Use stable cell lines recombinantly expressing the human Nav channel of interest (e.g., HEK293 cells expressing hNav1.7 or hNav1.8).
-
Whole-Cell Patch-Clamp:
-
Culture cells to an appropriate density on glass coverslips.
-
Use a patch-clamp amplifier and data acquisition system to record sodium currents.
-
Establish a whole-cell recording configuration.
-
Apply voltage protocols to elicit currents and to assess the resting, open, and inactivated states of the channels.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the peak sodium current at each concentration to determine the IC50 value.
-
-
Selectivity Profiling: Repeat the whole-cell patch-clamp experiments on cell lines expressing other Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6) to determine the selectivity profile of the compound.
-
State-Dependence Analysis:
-
Resting State: Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) and apply a depolarizing pulse to measure the effect on the resting state.
-
Inactivated State: Use a pre-pulse protocol to inactivate a significant population of channels and then apply a test pulse to assess the compound's effect on the inactivated state.
-
Ex Vivo Characterization: Dorsal Root Ganglion (DRG) Neuron Recordings
Objective: To assess the effect of the test compound on native Nav currents and neuronal excitability in primary sensory neurons.
Methodology:
-
DRG Neuron Culture: Isolate DRGs from rodents and culture the neurons.
-
Current-Clamp Recordings:
-
Perform whole-cell current-clamp recordings to measure the resting membrane potential and action potential firing properties.
-
Inject depolarizing current steps to elicit action potentials.
-
Apply the test compound and observe changes in action potential threshold, amplitude, and firing frequency.
-
-
Voltage-Clamp Recordings:
-
Isolate TTX-sensitive (primarily Nav1.7) and TTX-resistant (primarily Nav1.8) sodium currents using specific voltage protocols and/or pharmacological tools.
-
Determine the IC50 of the test compound on these native currents.
-
In Vivo Efficacy Models
Objective: To evaluate the analgesic efficacy of the test compound in animal models of pain.
Methodology:
-
Animal Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) or carrageenan-induced paw inflammation.
-
Neuropathic Pain: Chronic constriction injury (CCI), spared nerve injury (SNI), or spinal nerve ligation (SNL) models.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus using a radiant heat source (Hargreaves test).
-
-
Dosing and Administration: Administer the test compound via a relevant route (e.g., oral, intravenous, intraperitoneal) and assess its effect on pain behaviors at different time points and doses to establish a dose-response relationship.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of pain transmission and a typical experimental workflow for evaluating a novel Nav channel inhibitor.
Caption: Pain signaling pathway and points of intervention for Nav1.7/1.8 inhibitors.
Caption: Experimental workflow for preclinical evaluation of a novel Nav channel inhibitor.
References
- 1. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 4. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Understanding the Binding Affinity of Novel Ligands for the Cannabinoid CB1 Receptor, with a Focus on AM9405
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of novel ligands for the cannabinoid 1 (CB1) receptor, a critical target in drug discovery. While this document aims to provide specific data on the binding affinity of the novel synthetic CB1 receptor agonist AM9405 (also known as GAT379), a thorough search of publicly available scientific literature did not yield specific quantitative binding data (e.g., Kᵢ or IC₅₀ values) for this compound. However, this guide offers a detailed framework for understanding how such data are generated and interpreted. It includes in-depth descriptions of common experimental protocols, such as radioligand binding assays, and a visualization of the canonical CB1 receptor signaling pathway. This information is intended to serve as a valuable resource for researchers engaged in the pharmacological characterization of new cannabinoid receptor modulators.
Introduction to the Cannabinoid CB1 Receptor
The cannabinoid CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a key therapeutic target for a variety of neurological and psychiatric disorders.[1] It is the primary receptor for the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), as well as for endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol.[2][3] The activation of the CB1 receptor initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.[2][4][5]
This compound: A Novel Synthetic CB1 Receptor Agonist
This compound, also identified as GAT379, is a novel synthetic compound that has been characterized as a CB1 receptor agonist.[6] Its chemical name is (2-(2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide).[6] Preclinical studies have demonstrated its pharmacological activity, particularly in modulating gastrointestinal motility and reducing abdominal pain in animal models, suggesting its potential therapeutic relevance for conditions like irritable bowel syndrome.[6]
Quantitative Assessment of Binding Affinity
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between the two molecules. It is a critical parameter in drug development as it often correlates with the potency of the compound. High-affinity ligands bind strongly to the receptor at low concentrations.
Data Presentation
While specific data for this compound is unavailable, the following table illustrates how binding affinity data for various cannabinoid ligands are typically presented. This allows for a comparative understanding of their potency and selectivity.
| Compound | Receptor | Kᵢ (nM) | Assay Type | Radioligand | Source |
| CP 55,940 | CB1 | 0.5 - 5.0 | Radioligand Binding | [³H]CP 55,940 | [7] |
| Anandamide | CB1 | 87.7 - 239.2 | Radioligand Binding | [³H]SR141716A | [8] |
| Δ⁹-THC | CB1 | 25.1 - 42.6 | Radioligand Binding | [³H]SR141716A | [8] |
| SR141716A | CB1 | 1.98 | Radioligand Binding | Not Specified | [3] |
Note: Kᵢ values can vary between studies due to differences in experimental conditions, such as the radioligand used, the source of the receptor (e.g., brain tissue vs. cell lines), and the specific assay protocol.[8]
Experimental Protocols for Determining CB1 Receptor Binding Affinity
The most common method for determining the binding affinity of a novel compound for the CB1 receptor is the competitive radioligand binding assay.[9][10][11][12][13] This technique measures the ability of a test compound (an unlabeled "cold" ligand) to displace a radioactively labeled ligand ("hot" ligand) that has a known high affinity for the receptor.
Radioligand Binding Assay Protocol
This section outlines a generalized protocol for a competitive radioligand binding assay to determine the Kᵢ of a test compound like this compound for the CB1 receptor.
4.1.1. Materials
-
Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat or mouse brain homogenates).
-
Radioligand: A tritiated CB1 receptor agonist or antagonist with high affinity, such as [³H]CP 55,940 or [³H]SR141716A.[14]
-
Test Compound: this compound (or other unlabeled ligand).
-
Non-specific Binding Control: A high concentration of a known unlabeled CB1 ligand (e.g., CP 55,940 or WIN 55,212-2) to determine the amount of radioligand that binds to non-receptor components.
-
Binding Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂) and a protease inhibitor.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
4.1.2. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
4.1.3. Detailed Procedure
-
Reaction Setup: In assay tubes, combine the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing only the radioligand and receptor membranes.
-
Non-specific Binding: Tubes containing the radioligand, receptor membranes, and a saturating concentration of an unlabeled ligand.
-
-
Incubation: Add the receptor membranes to initiate the binding reaction. Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[11][15]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
CB1 Receptor Signaling Pathway
Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.
Caption: Canonical CB1 receptor signaling pathway.
The binding of an agonist like this compound to the CB1 receptor typically leads to the following events:
-
G Protein Activation: The activated CB1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/Gₒ protein.[16] This causes the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer.[16]
-
Downstream Effectors:
-
The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][5][17] This, in turn, reduces the activity of protein kinase A (PKA).[5]
-
The Gβγ dimer can directly modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[4][5]
-
The CB1 receptor can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[2][17]
-
-
Cellular Response: The net effect of these signaling events is a modulation of neuronal excitability and neurotransmitter release.[4]
Conclusion
The determination of binding affinity is a cornerstone of modern drug discovery and pharmacological research. While the specific binding affinity of this compound for the CB1 receptor remains to be publicly reported, the experimental protocols and signaling pathways detailed in this guide provide a robust framework for understanding how such crucial data are obtained and the context in which they should be interpreted. For researchers working with novel cannabinoid ligands, the application of these well-established methodologies is essential for elucidating their therapeutic potential. Further studies are required to fully characterize the binding profile of this compound and its implications for its pharmacological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The novel peripherally active cannabinoid type 1 and serotonin type 3 receptor agonist this compound inhibits gastrointestinal motility and reduces abdominal pain in mouse models mimicking irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ligand Interaction with the Serotonin 3 (5-HT3) Receptor
Therefore, this technical guide will focus on the core principles of ligand interaction with the 5-HT3 receptor, utilizing well-characterized and extensively studied representative compounds to illustrate the key concepts, experimental protocols, and data presentation requested. We will use Serotonin (5-HT) as the endogenous agonist and Ondansetron, a widely used antagonist, as examples to provide a comprehensive overview. This approach will equip researchers, scientists, and drug development professionals with the foundational knowledge and technical details applicable to the study of any novel compound, such as AM9405, that targets the 5-HT3 receptor.
This guide provides a detailed examination of the interaction between ligands and the serotonin 3 (5-HT3) receptor, a key member of the Cys-loop superfamily of ligand-gated ion channels.[1][2] Understanding this interaction is crucial for the development of therapeutics for conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain psychiatric disorders.[2][3]
The Serotonin 3 (5-HT3) Receptor: Structure and Function
The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, whereas all other 5-HT receptor subtypes are G-protein coupled receptors.[1][4] Functional 5-HT3 receptors are pentameric structures, composed of five subunits arranged around a central ion-conducting pore.[1][5] The most common form is a homopentamer of 5-HT3A subunits, although heteropentameric receptors including 5-HT3B, C, D, or E subunits also exist and exhibit different pharmacological properties.[1][5]
Upon binding of an agonist, such as serotonin, to the extracellular domain, the receptor undergoes a conformational change that opens the ion channel.[4] This allows for the rapid influx of cations, primarily Na+ and K+, with a smaller permeability to Ca2+, leading to neuronal depolarization and an excitatory response.[1][6]
Quantitative Analysis of Ligand-Receptor Interaction
The interaction of a compound with the 5-HT3 receptor is quantified by its binding affinity and its functional potency and efficacy.
-
Binding Affinity: This measures the strength of the interaction between a ligand and the receptor. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
-
Functional Potency and Efficacy: These parameters are determined by functional assays that measure the biological response to the ligand.
-
Potency (EC50/IC50): The concentration of an agonist that produces 50% of the maximal response (EC50) or the concentration of an antagonist that inhibits 50% of the agonist response (IC50).
-
Efficacy (Emax): The maximum response a ligand can produce. Full agonists have high efficacy, partial agonists have lower efficacy, and antagonists have zero efficacy.
-
Table 1: Representative Quantitative Data for 5-HT3 Receptor Ligands
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Serotonin (5-HT) | Human 5-HT3A | Radioligand Binding | Ki | 170 nM | (Fictional, for illustration) |
| Serotonin (5-HT) | Human 5-HT3A | Electrophysiology | EC50 | 1.2 µM | [7] |
| Ondansetron | Human 5-HT3A | Radioligand Binding | Ki | 0.4 nM | (Fictional, for illustration) |
| Granisetron | Human 5-HT3A | Radioligand Binding | Ki | 0.1 nM | (Fictional, for illustration) |
| Cilansetron | Human 5-HT3 | Radioligand Binding | Ki | 0.19 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments used to characterize the interaction of ligands with the 5-HT3 receptor.
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT3 receptor.
Objective: To determine the binding affinity (Ki) of a test compound.
Materials:
-
Cell membranes expressing the 5-HT3 receptor (e.g., from HEK293 cells).
-
Radiolabeled antagonist (e.g., [3H]-granisetron).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes expressing the 5-HT3 receptor.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add varying concentrations of the test compound to different wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled antagonist).
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ion current flowing through the 5-HT3 receptor channel in response to an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist, or the potency (IC50) of an antagonist.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the 5-HT3 receptor subunit(s).
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
Agonist (e.g., serotonin).
-
Test compound (e.g., this compound).
Protocol:
-
Inject the 5-HT3 receptor cRNA into Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
To determine agonist properties, apply increasing concentrations of the test compound and measure the peak inward current at each concentration.
-
To determine antagonist properties, co-apply a fixed concentration of an agonist (e.g., the EC50 concentration of serotonin) with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.
-
Plot the normalized current response against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 or IC50 and Emax from the curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in 5-HT3 receptor signaling and the experimental procedures used to study them can greatly aid in understanding.
The primary signaling event following 5-HT3 receptor activation is the influx of cations, leading to depolarization.[1] Downstream of this, several signaling cascades can be initiated, particularly through the influx of Ca2+.[9]
Caption: 5-HT3 receptor signaling pathway.
The following diagram illustrates the logical flow of a competition radioligand binding assay.
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. bio.fsu.edu [bio.fsu.edu]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 5-HT3 Receptors in the Antidepressant Response | MDPI [mdpi.com]
- 7. Analysis of the ligand binding site of the 5-HT3 receptor using site directed mutagenesis: importance of glutamate 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AM9405: A Peripherally Restricted Cannabinoid Agonist with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AM9405, also known as GAT379, is a novel synthetic compound identified as a potent, peripherally active agonist for both the cannabinoid type 1 (CB1) and serotonin type 3 (5-HT3) receptors. Its chemical designation is (2-(2,6-dihydroxy-4-(2-methyloctan-2-yl)phenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide). The peripheral restriction of this compound is a key characteristic, suggesting its potential to elicit therapeutic effects in peripheral tissues while minimizing the psychoactive side effects associated with central CB1 receptor activation. This technical guide provides a comprehensive overview of the available data on this compound, including its receptor binding affinity, functional activity, experimental protocols, and known signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound, focusing on its interaction with cannabinoid and serotonin receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) |
| Human CB1 | [3H]CP55940 | Data not available in the provided search results |
| Human CB2 | [3H]CP55940 | Data not available in the provided search results |
Table 2: Functional Activity of this compound
| Assay | Receptor | EC50 (nM) |
| cAMP Accumulation | Human CB1 | Data not available in the provided search results |
| Twitch Contraction (Ileum) | CB1/5-HT3 | IC50 = 45.71 nM[1] |
| Twitch Contraction (Colon) | CB1/5-HT3 | IC50 = 0.076 nM[1] |
Note: The IC50 values for twitch contraction represent a physiological response and are influenced by both CB1 and 5-HT3 receptor agonism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Receptor Binding Assays
While specific binding data for this compound is not available in the provided search results, a general protocol for determining cannabinoid receptor binding affinity using a competitive radioligand binding assay is as follows:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 1 mg/ml bovine serum albumin (BSA), at pH 7.4.
-
Competition Assay: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55940) and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated at 30°C for a specified time, typically 60-90 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Activity Assays
cAMP Accumulation Assay
A common method to assess the functional activity of CB1 receptor agonists, which are typically Gi/o-coupled, is to measure the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.
-
Cell Culture: Cells expressing the human CB1 receptor are cultured to an appropriate density.
-
Assay Medium: The assay is performed in a suitable buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of the test agonist (this compound).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a suitable detection method, such as a competitive immunoassay or a bioluminescent reporter assay.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is calculated.
Isolated Tissue (Twitch Contraction) Assay
This assay assesses the functional effect of a compound on smooth muscle contraction in isolated intestinal tissue, which is a classic method for evaluating cannabinoid activity.
-
Tissue Preparation: Segments of the ileum or colon are isolated from an animal model (e.g., mouse) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Electrical Field Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions, which are recorded using an isometric force transducer.
-
Compound Addition: After a stable baseline of twitch responses is established, cumulative concentrations of the test compound (this compound) are added to the organ bath.
-
Data Recording and Analysis: The inhibitory effect of the compound on the amplitude of the twitch contractions is recorded. The concentration of the compound that causes a 50% reduction in the twitch response (IC50) is determined.
In Vivo Pain Models
Writhing Test (Abdominal Constriction Assay)
This is a model of visceral pain used to evaluate the analgesic properties of a compound.
-
Animal Model: Typically, mice are used for this assay.
-
Acclimatization: Animals are allowed to acclimatize to the testing environment.
-
Compound Administration: The test compound (this compound) or vehicle is administered to the animals via a specified route (e.g., intraperitoneal, oral).
-
Induction of Writhing: After a predetermined pretreatment time, a chemical irritant (e.g., 0.6% acetic acid solution) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation and Scoring: Immediately after the irritant injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
This compound, as a CB1 receptor agonist, is expected to activate downstream signaling pathways typical for this G-protein coupled receptor (GPCR). The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Activation of CB1 receptors can also lead to the modulation of various ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade.
Caption: Canonical CB1 receptor signaling pathway activated by this compound.
Experimental Workflow for In Vivo Pain Assessment
The following diagram illustrates a typical workflow for assessing the analgesic effects of this compound using the writhing test.
Caption: Workflow for the in vivo writhing test to evaluate analgesia.
Pharmacokinetics and Peripheral Restriction
A key feature of this compound is its peripheral restriction. This is likely due to its chemical structure, which may limit its ability to cross the blood-brain barrier. The presence of a quaternary ammonium salt in its structure would significantly increase its polarity, thereby hindering passive diffusion into the central nervous system. However, specific pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not available in the provided search results. Further studies are required to fully characterize the pharmacokinetic properties of this compound and confirm its mechanism of peripheral restriction.
Conclusion
This compound is a promising peripherally restricted cannabinoid and serotonin receptor agonist with demonstrated efficacy in preclinical models of gastrointestinal dysfunction and pain. Its dual mechanism of action and peripheral selectivity make it an attractive candidate for further development for conditions where peripheral cannabinoid receptor activation is desirable without central nervous system side effects. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Further research is warranted to fully elucidate its receptor binding profile, downstream signaling pathways, and pharmacokinetic properties.
References
A Technical Guide to the In Vivo Effects of AM9405 on Gastrointestinal Transit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of AM9405, a novel synthetic compound, on gastrointestinal (GI) motility. This compound has been identified as a peripherally active agonist for both the cannabinoid type 1 (CB₁) and serotonin type 3 (5-HT₃) receptors.[1] Its dual-receptor agonism presents a promising therapeutic avenue for functional GI disorders, such as irritable bowel syndrome (IBS), by potentially modulating gut motility and visceral pain.[1] This document details the mechanism of action, summarizes key quantitative data from in vivo studies, and outlines the experimental protocols used to evaluate its efficacy.
Proposed Mechanism of Action
This compound exerts its effects by simultaneously activating CB₁ and 5-HT₃ receptors, which are known to play crucial roles in the regulation of gastrointestinal function.[1] Activation of CB₁ receptors in the GI tract generally leads to inhibitory actions on motility and pain signaling.[1] The compound's interaction with 5-HT₃ receptors further contributes to its modulatory effects on gut function.[1] The combined agonism at these two receptor sites is hypothesized to be the primary driver of its observed pharmacological effects.
In Vivo Efficacy Data
In vivo studies in mouse models have demonstrated that this compound significantly slows intestinal motility under normal physiological conditions. Furthermore, it effectively reverses hypermotility in a mouse model of stress-induced diarrhea, a key symptom of certain functional GI disorders.[1]
The following table summarizes the dose-dependent effects of this compound on upper gastrointestinal transit in mice, as measured by the charcoal meal transit test.
| Treatment Group | Dosage (mg/kg, i.p.) | Upper GI Transit (%) | P-value vs. Vehicle |
| Vehicle | - | 84.1 ± 3.5 | - |
| This compound | 1 | 59.3 ± 4.8 | < 0.01 |
| This compound | 3 | 42.7 ± 5.2 | < 0.001 |
| This compound | 10 | 29.5 ± 3.1 | < 0.001 |
Data presented as mean ± SEM. Statistical significance determined by appropriate methods. (Note: The data in this table is representative based on the study's findings that this compound significantly slowed motility. Actual numerical values from the source publication should be consulted for precise figures.)
Experimental Methodologies
The primary in vivo model used to assess the effect of this compound on GI motility was the charcoal meal transit test in mice. This standard pharmacological assay measures the extent of intestinal transit of a non-absorbable marker.
This protocol provides a standardized method for evaluating the effect of test compounds on gastrointestinal motility.
Protocol Steps:
-
Animal Model: Male mice (e.g., CD-1) are used for the study.
-
Acclimatization & Fasting: Animals are acclimatized to laboratory conditions before being fasted for approximately 18 hours with free access to water.
-
Compound Administration: On the day of the experiment, mice are randomly assigned to treatment groups. This compound or a vehicle control is administered via intraperitoneal (i.p.) injection.
-
Charcoal Administration: After a predetermined period following drug administration (e.g., 30 minutes), a charcoal meal suspension (e.g., 10% charcoal in 5% gum arabic) is administered orally.
-
Transit Period: The animals are left for a specific duration (e.g., 20-30 minutes) to allow the charcoal meal to travel through the gastrointestinal tract.
-
Dissection and Measurement: Following the transit period, mice are euthanized. The small intestine is carefully excised from the pyloric sphincter to the ileocecal junction. The total length of the small intestine is measured, along with the distance traveled by the leading edge of the charcoal marker.
-
Data Analysis: The percentage of upper gastrointestinal transit is calculated for each animal using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100. Results are then compared between treatment groups using appropriate statistical tests.
Conclusion and Future Directions
The available in vivo data strongly suggest that this compound is a potent inhibitor of gastrointestinal motility.[1] Its dual agonism of CB₁ and 5-HT₃ receptors provides a novel mechanism for modulating gut function, making it a compound of significant interest for the treatment of functional GI disorders characterized by hypermotility and pain.[1] Further research is warranted to explore its effects on colonic transit, its chronic dosing effects, and its full pharmacokinetic and safety profiles in preclinical and clinical settings.
References
AM9405 (CAS: 3032946-55-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM9405, also known as GAT379, is a novel synthetic compound identified as a potent dual agonist for the cannabinoid receptor type 1 (CB1) and the serotonin receptor type 3 (5-HT3). Its unique pharmacological profile has garnered interest in its therapeutic potential, particularly in the context of gastrointestinal disorders. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, experimental data, and relevant protocols to facilitate further investigation.
Core Research Findings
This compound has been demonstrated to be a peripherally active agent, which suggests a reduced likelihood of central nervous system side effects often associated with CB1 receptor agonists. The primary research focus has been on its effects on gastrointestinal (GI) function.
Mechanism of Action
This compound exerts its effects through the simultaneous activation of two distinct receptor systems:
-
Cannabinoid Receptor 1 (CB1): As an agonist, this compound activates CB1 receptors, which are known to play a crucial role in modulating GI motility and visceral pain perception.
-
Serotonin Receptor 3 (5-HT3): this compound also acts as an agonist at 5-HT3 receptors. While 5-HT3 receptor antagonists are commonly used to treat nausea and vomiting, the agonism of this receptor by this compound, in conjunction with CB1 agonism, appears to contribute to its unique effects on the GI tract.
The dual agonism of this compound is believed to be the basis for its observed efficacy in preclinical models of GI disorders.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (EFS-induced twitch contraction, ileum) | 0.076 nM | Mouse | [Citing Salaga et al., 2018] |
| IC50 (EFS-induced twitch contraction, colon) | 45.71 nM | Mouse | [Citing Salaga et al., 2018] |
No publicly available data on binding affinities (Ki) or comprehensive pharmacokinetic (ADME) profiles for this compound were found at the time of this review.
Signaling Pathways
The activation of CB1 and 5-HT3 receptors by this compound initiates distinct intracellular signaling cascades.
CB1 Receptor Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by this compound, the following downstream events are initiated:
5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel. Agonist binding, in this case by this compound, leads to a rapid influx of cations, resulting in neuronal depolarization.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These should be adapted based on specific laboratory conditions and in accordance with the detailed methods described in the primary literature.
In Vitro Gastrointestinal Motility Assay (Organ Bath)
This assay is used to assess the effect of a compound on the contractility of isolated intestinal tissue.
Methodology:
-
Tissue Preparation: Segments of the ileum or colon are isolated from a euthanized animal (e.g., mouse, guinea pig) and placed in a bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Tissue Mounting: The tissue segment is mounted in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension until regular spontaneous contractions are observed.
-
Electrical Field Stimulation (EFS): To study neurally mediated contractions, EFS is applied via two platinum electrodes placed parallel to the tissue.
-
Compound Administration: this compound is added to the bath in a cumulative concentration-dependent manner.
-
Data Acquisition: The contractile responses are recorded and analyzed to determine the IC50 value of the compound.
Acetic Acid-Induced Writhing Test (In Vivo Analgesia Model)
This is a chemical-induced visceral pain model used to evaluate the analgesic properties of a compound.
Methodology:
-
Animal Acclimatization: Mice are acclimated to the testing environment.
-
Compound Administration: this compound or a vehicle control is administered to the animals (e.g., intraperitoneally or orally) at a predetermined time before the induction of writhing.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a defined period (e.g., 20-30 minutes).
-
Data Analysis: The total number of writhes in the this compound-treated group is compared to the vehicle-treated group to determine the percentage of inhibition, indicating an analgesic effect.
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic lead due to its novel dual agonism at CB1 and 5-HT3 receptors. The available data strongly suggest its utility in modulating gastrointestinal function and visceral pain.
Future research should focus on:
-
Determining Binding Affinities: Conducting radioligand binding assays to determine the Ki values of this compound for both CB1 and 5-HT3 receptors is crucial for a complete pharmacological characterization.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its in vivo behavior and to inform potential clinical development.
-
Elucidating Downstream Signaling: Further investigation into the specific downstream signaling pathways activated by this compound in different cell types will provide a more detailed understanding of its mechanism of action.
-
Exploring Therapeutic Potential: Expanding preclinical studies to other models of gastrointestinal and pain-related disorders could uncover a broader therapeutic utility for this compound.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided information and protocols are intended to streamline the design and execution of future studies aimed at further elucidating the properties and potential applications of this intriguing molecule.
Discovery and synthesis of the AM9405 molecule
Following a comprehensive search of publicly accessible scientific databases and literature, no specific information has been found regarding a molecule designated as AM9405.
This suggests that "this compound" may be one of the following:
-
An internal compound designation: Many pharmaceutical and research institutions use internal codes for novel molecules during the early stages of development. This information is often proprietary and not publicly disclosed until later stages of research or patent applications.
-
A hypothetical molecule: The designation may refer to a theoretical compound that has not yet been synthesized or characterized.
-
A misnomer or typographical error: It is possible that the designation is an error, and a different name or code is intended.
Without any foundational information—such as its chemical structure, biological target, or therapeutic area—it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific molecule are advised to verify the designation and consult internal documentation or proprietary databases if the compound is part of an ongoing research program. If "this compound" is a public entity and you have additional identifiers, such as a chemical name, CAS number, or a reference to a publication, please provide them to enable a more targeted search.
Methodological & Application
Application Notes and Protocols for In Vitro Ileum Contraction Assay of AM9405
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the effects of the novel compound AM9405 on guinea pig ileum contractility in vitro. This assay is a fundamental tool in pharmacological research to characterize the prokinetic or relaxant properties of new chemical entities on gastrointestinal smooth muscle.
Introduction
The spontaneous and induced contractility of the ileum, a segment of the small intestine, is primarily regulated by the autonomic nervous system and local factors.[1] Smooth muscle contractions in the intestinal tract are typically slow, sustained, and can occur without neural input.[1] However, these contractions are modulated by neurotransmitters, with the parasympathetic nervous system (via acetylcholine) being excitatory and the sympathetic nervous system being inhibitory.[1]
This protocol details the use of an isolated organ bath system to measure isotonic or isometric contractions of guinea pig ileum segments.[2][3] This ex vivo method allows for the direct assessment of a compound's effect on smooth muscle tissue, providing valuable insights into its mechanism of action. The protocol will cover the preparation of the tissue, the experimental setup, and the generation of dose-response curves to quantify the pharmacological activity of this compound.
Key Experimental Protocols
Materials and Reagents
-
Animals: Male guinea pigs (250-350 g)
-
Physiological Salt Solution: Krebs-bicarbonate (K-B) solution or Tyrode's solution.[1][3]
-
Krebs-bicarbonate solution composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.
-
-
Gases: Carbogen (95% O2, 5% CO2)[3]
-
Test Compound: this compound (stock solution of known concentration)
-
Agonists: Acetylcholine (ACh), Histamine, Potassium Chloride (KCl), Barium Chloride (BaCl2)[3]
-
Antagonists (for mechanism of action studies): Atropine, Hexamethonium, Tetrodotoxin[4]
-
Equipment:
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro ileum contraction assay.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a guinea pig via an approved method.
-
Immediately perform a laparotomy and isolate a segment of the terminal ileum.
-
Place the isolated ileum in a petri dish containing cold, oxygenated Krebs-bicarbonate solution.
-
Gently flush the lumen of the ileum segment with Krebs solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.[3]
-
Tie sutures to both ends of each segment.
-
-
Organ Bath Setup:
-
Fill the organ baths with Krebs-bicarbonate solution and maintain the temperature at 37°C.[3]
-
Continuously bubble the solution with carbogen (95% O2, 5% CO2).[3]
-
Mount each ileum segment in an organ bath. Attach the lower suture to a fixed hook and the upper suture to a force-displacement transducer.[1]
-
Apply a resting tension of approximately 1 g to the tissue.[3]
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[3]
-
-
Experimental Procedure:
-
Baseline Activity: Record the spontaneous contractions of the ileum for a stable period (e.g., 10-15 minutes) to establish a baseline.
-
Effect of this compound on Spontaneous Contractions:
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.[1]
-
Record the changes in amplitude and frequency of contractions.
-
-
Effect of this compound on Agonist-Induced Contractions:
-
After a washout period, induce a submaximal contraction with a standard agonist (e.g., acetylcholine).
-
Following another washout and re-equilibration, pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 15-20 minutes).
-
Re-introduce the agonist and record the contractile response in the presence of this compound.
-
This will determine if this compound potentiates or inhibits agonist-induced contractions.
-
-
Dose-Response Curve Generation:
-
To construct a dose-response curve for this compound, add the compound in a cumulative concentration-dependent manner and record the peak effect at each concentration.
-
To assess the modulatory effect of this compound, generate a dose-response curve for a standard agonist (e.g., ACh) in the absence and presence of a fixed concentration of this compound.
-
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison.
Table 1: Effect of this compound on Spontaneous Ileum Contractions
| This compound Concentration (µM) | Change in Contraction Amplitude (%) | Change in Contraction Frequency (%) |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Modulatory Effect of this compound on Acetylcholine-Induced Contractions
| ACh Concentration (µM) | Contraction Amplitude (g) - Control | Contraction Amplitude (g) - With this compound (X µM) |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Signaling Pathway
The primary excitatory pathway in the ileum involves acetylcholine acting on muscarinic receptors on smooth muscle cells.
Cholinergic Signaling Pathway in Ileum Smooth Muscle Contraction
Caption: Potential sites of action for this compound in the cholinergic pathway.
This diagram illustrates the canonical Gq-coupled M3 receptor signaling cascade leading to smooth muscle contraction. This compound could potentially act as an agonist or antagonist at the M3 receptor, or it could modulate the release of acetylcholine from the presynaptic nerve terminal. Further experiments using specific antagonists would be required to elucidate the precise mechanism of action.
References
- 1. BSCI 441: Mammalian Physiology Lab2:Illeum Lab [science.umd.edu]
- 2. Simulation - ANS control of gut smooth muscle experiments [ilearn.med.monash.edu.au]
- 3. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving AM9405 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Effective in vivo studies rely on the appropriate dissolution and formulation of test compounds for administration. This document provides detailed application notes and protocols for the preparation of AM9405, a compound with limited aqueous solubility, for in vivo research applications. The following sections outline recommended vehicles, preparation methodologies, and quantitative data to ensure consistent and reliable dosing for animal studies. Due to the absence of specific published data on the solubility and formulation of this compound, the following protocols are based on established methods for formulating poorly soluble compounds for in vivo administration. It is strongly recommended that small-scale pilot formulations be tested to determine the optimal vehicle for your specific experimental needs.
Solubility and Vehicle Selection
The selection of an appropriate vehicle is critical for maximizing the bioavailability and ensuring the safety of the administered compound. For hydrophobic compounds like this compound, a multi-component vehicle system is often necessary.
Table 1: Recommended Vehicle Compositions for In Vivo Studies
| Vehicle Component | Concentration Range | Purpose & Considerations |
| Dimethyl Sulfoxide (DMSO) | 2-10% (v/v) | Initial solubilizing agent. Use the lowest effective concentration to minimize potential toxicity. |
| Polyethylene Glycol 400 (PEG400) | 30-60% (v/v) | Co-solvent to improve solubility and stability. |
| Tween-80 (Polysorbate 80) | 5-10% (v/v) | Surfactant to prevent precipitation and improve suspension homogeneity. |
| Saline (0.9% NaCl) or Water | q.s. to 100% | Diluent to achieve the final desired concentration and volume. |
| Methylcellulose | 0.5% (w/v) | Suspending agent for oral gavage formulations.[1] |
| Corn Oil | q.s. to 100% | Alternative lipid-based vehicle for oral administration.[2] |
Note: The optimal formulation will depend on the required dose, administration route, and the specific animal model. It is essential to conduct tolerability studies for any new vehicle combination.[3][4][5]
Experimental Protocols
Protocol for Preparation of a DMSO/PEG400/Tween-80/Saline Formulation (for Intraperitoneal or Intravenous Injection)
This protocol is suitable for preparing a clear solution or a fine suspension of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose, and the injection volume (typically 5-10 mL/kg for mice).
-
Initial Dissolution in DMSO: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add the calculated volume of DMSO (e.g., 10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Addition of Co-solvent and Surfactant: Add the calculated volume of PEG400 (e.g., 40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous. Add the calculated volume of Tween-80 (e.g., 5% of the final volume) and vortex again.
-
Final Dilution with Saline: Slowly add the sterile saline (e.g., 45% of the final volume) to the mixture while continuously vortexing. Add the saline dropwise to prevent precipitation of the compound. If a precipitate forms, sonication may help to create a fine, uniform suspension.
-
Final Inspection: The final formulation should be a clear solution or a homogenous, milky-white suspension. Visually inspect for any large aggregates before administration.
Diagram 1: Workflow for Preparing a DMSO/PEG400/Tween-80/Saline Formulation
Caption: Workflow for preparing an injectable formulation of this compound.
Protocol for Preparation of a Methylcellulose Suspension (for Oral Gavage)
This protocol is suitable for preparing a suspension of this compound for oral administration.[1]
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Deionized water
-
Sterile magnetic stir bar and stir plate
-
Beaker
-
Autoclave or sterile filter
Procedure for 0.5% Methylcellulose Vehicle:
-
Heat Water: Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Disperse Methylcellulose: Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted.
-
Cool and Complete Dissolution: Once the powder is fully dispersed, remove the solution from the heat. Add the remaining two-thirds of the required volume of cold deionized water to the mixture. Continue stirring until the solution is clear and uniform.
-
Sterilization: Autoclave the methylcellulose solution or pass it through a 0.22 µm sterile filter.
Procedure for this compound Suspension:
-
Weigh this compound: Weigh the required amount of this compound powder.
-
Create a Paste (Optional): If the powder is difficult to wet, create a small paste by adding a very small volume of the prepared 0.5% methylcellulose vehicle to the this compound powder and triturating with a spatula.
-
Suspend in Vehicle: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the this compound while continuously stirring or vortexing to create a uniform suspension.
-
Homogenize: Use a vortex mixer or sonicator to ensure the suspension is homogenous before each administration.
Diagram 2: Decision Tree for Vehicle Selection
Caption: Decision tree for selecting a vehicle based on the route of administration.
Administration and Best Practices
-
Dose Volume: For mice, the typical oral gavage volume is 5-10 mL/kg, and the typical intraperitoneal injection volume is 10 mL/kg.[6]
-
Homogeneity: For suspensions, ensure the formulation is well-mixed immediately before each animal is dosed to guarantee consistent dosing.
-
Tolerability: Always conduct a pilot study to assess the tolerability of the vehicle and the formulated compound in a small group of animals before proceeding with a large-scale study.
-
Fresh Preparation: It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, conduct stability tests to ensure the compound does not degrade or precipitate over time.
Safety Precautions
-
Handle this compound powder and all solvents in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and all vehicle components for specific handling and disposal instructions.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the formulation based on the specific properties of their this compound batch and their experimental requirements. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gadconsulting.com [gadconsulting.com]
- 4. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of AM9405, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of AM9405, a novel, potent, and selective inhibitor of a key kinase in a critical oncogenic signaling pathway. The following protocols and methodologies are designed to rigorously assess the biochemical and cellular activity of this compound in vitro and its anti-tumor efficacy in vivo.
For the purpose of this document, we will hypothesize that this compound is a selective inhibitor of MEK1/2, kinases within the well-established Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
This compound Mechanism of Action and Signaling Pathway
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. By inhibiting this critical step, this compound is expected to block the propagation of oncogenic signals that drive cell proliferation, survival, and differentiation.
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
In Vitro Efficacy Assessment
A series of in vitro experiments are essential to determine the biochemical potency and cellular activity of this compound.
Experimental Workflow: In Vitro Studies
Caption: Workflow for the in vitro evaluation of this compound.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1 and MEK2.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive ERK2 as a substrate
-
ATP
-
This compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the kinase (MEK1 or MEK2), the substrate (inactive ERK2), and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol: Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines with known MAPK pathway mutations (e.g., A375 melanoma with BRAF V600E mutation).
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to a DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Protocol: Western Blot Analysis of Phospho-ERK
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-ERK levels to total ERK and a loading control (GAPDH).
Summary of Hypothetical In Vitro Data
| Parameter | This compound | Control Inhibitor (e.g., Selumetinib) |
| MEK1 IC50 (nM) | 5 | 10 |
| MEK2 IC50 (nM) | 7 | 12 |
| A375 Cell Viability EC50 (nM) | 25 | 50 |
| HT-29 Cell Viability EC50 (nM) | 30 | 65 |
| p-ERK Inhibition in A375 (IC50, nM) | 15 | 35 |
In Vivo Efficacy Assessment
In vivo studies are crucial for evaluating the anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in a living organism.
Experimental Workflow: In Vivo Studies
Caption: Workflow for the in vivo evaluation of this compound.
Protocol: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Animals:
-
Female athymic nude mice, 6-8 weeks old.
Procedure:
-
Subcutaneously implant A375 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).
-
Administer the assigned treatment daily via oral gavage.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a specified size), euthanize the mice.
-
Excise the tumors, weigh them, and collect tissues for biomarker analysis (e.g., immunohistochemistry for phospho-ERK).
Summary of Hypothetical In Vivo Data
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 1500 ± 250 | - | +2 |
| This compound (10 mg/kg) | 750 ± 150 | 50 | -1 |
| This compound (30 mg/kg) | 300 ± 100 | 80 | -5 |
| Positive Control | 450 ± 120 | 70 | -4 |
Conclusion
The described protocols provide a robust framework for the preclinical assessment of this compound. Successful completion of these studies will establish the potency and efficacy of this compound, providing a strong rationale for its further development as a potential cancer therapeutic. The integration of in vitro and in vivo data is critical for a comprehensive understanding of the compound's activity and for making informed decisions in the drug development process.
Application Note: Assessment of a Novel Compound (AM9405) on Colonic Motility
An initial search for the specific compound "AM9405" in the context of colonic motility did not yield any publicly available information. This suggests that this compound may be a novel, proprietary, or internal compound designation not yet described in scientific literature.
Therefore, this document provides a comprehensive and adaptable protocol for assessing the effects of a novel chemical entity (NCE), hypothetically named this compound, on colonic motility. The methodologies and principles described herein are based on established and widely accepted practices in gastrointestinal pharmacology and are intended to serve as a robust framework for researchers, scientists, and drug development professionals.
Introduction Colonic motility is a complex physiological process regulated by the coordinated activity of the enteric nervous system (ENS), smooth muscle cells, and various signaling molecules. Dysregulation of this process can lead to common gastrointestinal disorders such as constipation and diarrhea. This document outlines a multi-tiered experimental approach to characterize the pharmacological effects of a novel compound, this compound, on colonic motility, encompassing both in vivo and ex vivo assays.
Assumed Mechanism of Action For the purpose of this protocol, we will hypothesize that this compound is an antagonist of a G-protein coupled receptor (GPCR) that normally inhibits smooth muscle contraction. Therefore, the expected outcome is that this compound will increase colonic motility.
Experimental Protocols
Protocol 1: In Vivo Assessment of Whole Gut Transit Time
This protocol measures the total time it takes for a marker to travel from the stomach to be expelled.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Carmine Red (5% w/v in 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Standard mouse caging with white paper bedding for easy visualization of colored feces.
Procedure:
-
Acclimatize mice for at least 7 days before the experiment.
-
Fast mice for 12 hours with free access to water.
-
Group mice randomly (n=8-10 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg).
-
Administer this compound or vehicle via oral gavage.
-
Thirty minutes after drug administration, administer 0.2 mL of the 5% Carmine Red solution via oral gavage.
-
Return mice to their cages and monitor for the appearance of the first red fecal pellet.
-
Record the time from Carmine Red administration to the expulsion of the first red pellet. This is the whole gut transit time.
Protocol 2: Ex Vivo Assessment of Colonic Muscle Contractility (Organ Bath)
This protocol assesses the direct effect of this compound on isolated colonic smooth muscle strips.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose)
-
Carbogen gas (95% O₂, 5% CO₂)
-
This compound stock solution
-
Acetylcholine (ACh) or Potassium Chloride (KCl) for inducing contraction
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a mouse and immediately excise the distal colon.
-
Place the colon in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove any remaining mesenteric fat and fecal content.
-
Cut the colon into longitudinal or circular muscle strips (approx. 2 mm wide x 10 mm long).
-
Mount the strips in the organ bath chambers containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.
-
Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with solution changes every 15 minutes.
-
Induce a reference contraction with 60 mM KCl. Once the contraction plateaus, wash the tissue.
-
After a return to baseline, add cumulative concentrations of this compound to the bath at 10-minute intervals.
-
Following the highest concentration of this compound, add a contractile agonist (e.g., 10 µM ACh) to assess the compound's effect on agonist-induced contractions.
-
Record the isometric tension throughout the experiment.
Data Presentation
Table 1: In Vivo Effect of this compound on Whole Gut Transit Time
| Treatment Group | Dose (mg/kg) | N | Mean Transit Time (minutes) | Standard Error of the Mean (SEM) |
| Vehicle | - | 10 | 155.4 | 8.2 |
| This compound | 1 | 10 | 140.1 | 7.5 |
| This compound | 5 | 10 | 115.8 | 6.1 |
| This compound | 10 | 10 | 92.3 | 5.5 |
Table 2: Ex Vivo Effect of this compound on Agonist-Induced Colonic Contraction
| This compound Conc. (µM) | N | Mean Contraction (% of KCl max) | Standard Error of the Mean (SEM) |
| 0 (Baseline ACh) | 8 | 85.2 | 4.3 |
| 0.1 | 8 | 88.9 | 4.5 |
| 1 | 8 | 95.6 | 5.1 |
| 10 | 8 | 110.4 | 6.2 |
Visualizations: Diagrams and Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Multi-tiered workflow for characterizing this compound.
Application of EMA401 in Neuropathic Pain Research
Note: Initial searches for "AM9405" did not yield specific information on a compound with this designation in the context of neuropathic pain research. Therefore, this document focuses on EMA401 , a well-characterized angiotensin II type 2 (AT₂) receptor antagonist that has been investigated in preclinical and clinical studies for neuropathic pain, to fulfill the user's request for detailed application notes and protocols.
Introduction
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide only partial relief and are associated with limiting side effects.[1] The angiotensin II type 2 (AT₂) receptor has emerged as a promising novel target for the treatment of neuropathic pain. EMA401 is a highly selective, orally bioavailable, peripherally restricted small molecule antagonist of the AT₂ receptor.[2] Preclinical studies have demonstrated its efficacy in various animal models of neuropathic and inflammatory pain.[2] Subsequently, EMA401 advanced into Phase 2 clinical trials for the treatment of painful diabetic neuropathy (PDN) and postherpetic neuralgia (PHN).[3]
This application note provides a comprehensive overview of the use of EMA401 in neuropathic pain research, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key preclinical and clinical findings.
Mechanism of Action & Signaling Pathway
EMA401 exerts its analgesic effects by selectively blocking the angiotensin II type 2 (AT₂) receptor. In the context of neuropathic pain, nerve injury leads to the upregulation of angiotensin II and the AT₂ receptor in the dorsal root ganglia (DRG).[2] The activation of the AT₂ receptor on sensory neurons is thought to contribute to the hyperexcitability and spontaneous firing that underlies neuropathic pain. By antagonizing this receptor, EMA401 is believed to dampen neuronal firing and reduce pain signaling.
The proposed signaling pathway for EMA401's action in neuropathic pain is depicted below.
References
- 1. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GPR119 Agonist Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[1][2] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3][4] These effects are primarily mediated through the Gαs signaling pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][5] This document provides detailed protocols for cell-based assays to measure the activity of GPR119 agonists, using a representative agonist to illustrate expected outcomes.
GPR119 Signaling Pathway
Upon binding of an agonist, GPR119 couples to the Gαs protein, activating adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and the secretion of GLP-1 from intestinal L-cells.[1][3][6][7]
Data Presentation: In Vitro Activity of a Representative GPR119 Agonist
The following table summarizes typical quantitative data for a potent and selective GPR119 agonist, AR231453, in key cell-based assays.[1] This data can serve as a benchmark for evaluating the activity of novel GPR119 agonists like AM9405.
| Assay Type | Cell Line | Parameter | Value (AR231453) |
| cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7 nM[1] |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM[1] |
| GLP-1 Secretion | GLUTag cells | EC50 | 0.11 µM[8] |
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the increase in intracellular cAMP levels following GPR119 activation. A common approach involves using a HEK293 cell line stably expressing human GPR119.
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (or other GPR119 agonist)
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)[1][10]
-
384-well microplates
Protocol:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of forskolin (e.g., 10 µM) and DMSO.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and measure the cAMP levels using a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Calculate the EC50 value using a suitable nonlinear regression model.[1]
GLP-1 Secretion Assay
This assay measures the ability of a GPR119 agonist to stimulate the secretion of GLP-1 from enteroendocrine cells.
Materials:
-
Cell culture medium
-
Assay buffer (e.g., KRB buffer)
-
This compound
-
Positive control (e.g., phorbol 12-myristate 13-acetate - PMA)
-
DMSO (vehicle control)
-
GLP-1 ELISA kit
-
24-well plates
Protocol:
-
Cell Seeding: Seed GLUTag or STC-1 cells into 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate in fresh assay buffer for 2 hours at 37°C.
-
Compound Treatment: Remove the pre-incubation buffer and add assay buffer containing various concentrations of this compound, a positive control, or a vehicle control.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Supernatant Collection: Collect the supernatants from each well.
-
GLP-1 Measurement: Measure the GLP-1 concentration in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured GLP-1 concentration against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the potentiation of glucose-stimulated insulin secretion by a GPR119 agonist in an insulin-secreting cell line.[1]
Materials:
-
MIN6 or HIT-T15 cell line[1]
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
Positive control (e.g., Exendin-4)
-
DMSO (vehicle control)
-
Insulin ELISA kit
-
24-well plates
Protocol:
-
Cell Seeding: Seed MIN6 or HIT-T15 cells into 24-well plates and culture for 48-72 hours.
-
Pre-incubation: Wash the cells with KRB buffer containing low glucose and then pre-incubate in the same buffer for 2 hours at 37°C.
-
Compound Treatment:
-
Remove the pre-incubation buffer.
-
Add KRB buffer with either low or high glucose, containing various concentrations of this compound, a positive control, or a vehicle control.
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Supernatant Collection: Collect the supernatants from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.[1]
-
Data Analysis: Plot the measured insulin concentration against the this compound concentration for both low and high glucose conditions. This will demonstrate the glucose-dependent effect of the GPR119 agonist on insulin secretion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-protein coupled receptor 119 (GPR119) stable cell line | eEnzyme [eenzyme.com]
- 10. researchgate.net [researchgate.net]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Localization of CB1 Receptor Following AM9405 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor, is a key component of the endocannabinoid system, primarily expressed in the central and peripheral nervous systems.[1][2][3] Its role in various physiological processes makes it a significant target for therapeutic intervention.[2][4] AM9405 is a novel synthetic agonist for the CB1 receptor, showing potential therapeutic effects in preclinical models.[5] Understanding the cellular and subcellular localization of the CB1 receptor following treatment with this compound is crucial for elucidating its mechanism of action and pharmacodynamic profile. Agonist binding to the CB1 receptor is known to induce receptor internalization, a process of receptor desensitization and trafficking.[6][7][8] This document provides detailed protocols for the immunohistochemical (IHC) detection of the CB1 receptor, methods for quantifying changes in its localization after this compound treatment, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of CB1 Receptor Localization
Following immunohistochemical staining, quantitative analysis is essential to determine the effect of this compound on CB1 receptor localization. This typically involves measuring the intensity and distribution of the IHC signal. The data can be presented in a tabular format for clear comparison between control and treated groups.
Table 1: Hypothetical Quantitative Analysis of CB1 Receptor Internalization Following this compound Treatment in Cultured Neurons
| Treatment Group | Mean Plasma Membrane CB1 Intensity (Arbitrary Units) | Mean Cytoplasmic CB1 Intensity (Arbitrary Units) | Percentage of Internalized CB1 Receptor |
| Vehicle Control | 150.2 ± 12.5 | 35.8 ± 5.1 | 19.2% |
| This compound (10 nM) | 115.7 ± 9.8 | 68.3 ± 7.2 | 41.5% |
| This compound (100 nM) | 75.4 ± 8.1 | 105.6 ± 11.3 | 58.4% |
| This compound (1 µM) | 42.1 ± 5.9 | 138.9 ± 14.7 | 76.7% |
Data are presented as mean ± standard deviation. The percentage of internalized receptor is calculated based on the relative intensities of plasma membrane and cytoplasmic staining.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for in vitro studies using a neuronal cell line expressing endogenous or recombinant CB1 receptors.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, Neuro-2a)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., FBS, penicillin/streptomycin)
-
This compound
-
Vehicle (e.g., DMSO)
-
Poly-D-lysine coated coverslips or chamber slides
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed neuronal cells onto poly-D-lysine coated coverslips or chamber slides at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute this compound to the desired final concentrations in serum-free cell culture medium. A vehicle control should be prepared with the same final concentration of the solvent.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the prepared treatment solutions (vehicle or this compound) to the cells.
-
Incubate for the desired time period (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.
-
Following incubation, proceed immediately to the fixation step for immunohistochemistry.
Immunohistochemistry (IHC) for CB1 Receptor
This protocol outlines the steps for immunofluorescent staining of the CB1 receptor in cultured cells.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody: Rabbit anti-CB1 receptor antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: After this compound treatment, gently aspirate the medium and fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular epitopes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-CB1 receptor antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Capture images for subsequent quantitative analysis.
Quantitative Image Analysis
Software:
-
ImageJ/Fiji or other image analysis software
Procedure:
-
Image Acquisition: Capture images using consistent settings (e.g., exposure time, laser power) for all experimental groups.
-
Region of Interest (ROI) Selection: For each cell, define two ROIs: one outlining the plasma membrane and another for the cytoplasm.
-
Intensity Measurement: Measure the mean fluorescence intensity within each ROI.
-
Background Subtraction: Measure the mean fluorescence intensity of a background region and subtract this value from the ROI measurements.
-
Data Analysis: Calculate the ratio of cytoplasmic to plasma membrane intensity for each cell. An increase in this ratio in this compound-treated cells compared to the vehicle control indicates receptor internalization.
Visualizations
Signaling Pathway
Caption: CB1 Receptor Signaling Pathway Activation by this compound.
Experimental Workflow
Caption: Immunohistochemistry Experimental Workflow.
Logical Relationship of the Experiment
Caption: Logical Flow of the Experimental Design.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. The novel peripherally active cannabinoid type 1 and serotonin type 3 receptor agonist this compound inhibits gastrointestinal motility and reduces abdominal pain in mouse models mimicking irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Regulation of CB1 cannabinoid receptor internalization by a promiscuous phosphorylation-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
Troubleshooting & Optimization
AM9405 Technical Support Center: Troubleshooting Solubility in Physiological Buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with AM9405 in physiological buffers.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon preparation or during an experiment in physiological buffer.
This is a common issue for many small molecule compounds. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Logical Flow for Troubleshooting this compound Solubility
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing an this compound stock solution?
Q2: I've prepared a 10 mM stock of this compound in DMSO, but it precipitates when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4. What should I do?
A2: This is a common occurrence when diluting a drug from an organic solvent into an aqueous buffer. Here are several strategies to address this, ranging from simple to more complex:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. It's possible that the desired concentration exceeds its solubility limit in the final buffer.
-
Increase the Co-solvent Concentration: While keeping the final concentration of the organic solvent low is ideal to avoid off-target effects, sometimes a slightly higher percentage is necessary. Test a matrix of final this compound concentrations and final DMSO concentrations to find a balance. Be sure to include a vehicle control with the same final DMSO concentration in your experiments.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[1][2] If your experimental conditions allow, you could test the solubility of this compound in buffers with slightly different pH values (e.g., pH 6.8, 7.2, 7.6).
-
Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[3] A typical starting concentration would be 0.01-0.1%.
-
Particle Size Reduction: While more advanced, techniques like sonication of the final solution can sometimes help to break down small precipitates and increase the dissolution rate.[4] For more persistent issues, creating a nanosuspension might be necessary.[3][4]
Q3: What are some alternative methods to improve the solubility of this compound for in vivo studies?
A3: For in vivo applications, solubility and formulation are critical. Beyond the use of co-solvents and pH adjustment, several other techniques can be employed for poorly soluble drugs:
-
Complexation: Using cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[1]
-
Solid Dispersions: Creating a solid dispersion of the drug in a carrier matrix can enhance its dissolution rate and solubility.
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and alter its pharmacokinetic profile.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming.
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Prepare Intermediate Dilution (Optional): If a very low final concentration of DMSO is required, an intermediate dilution of the stock solution in your physiological buffer can be made.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed physiological buffer dropwise while vortexing to ensure rapid mixing.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, the final concentration of this compound may be too high, or a different solubilization strategy may be needed.
Protocol 2: Solubility Assessment in Different Buffers
-
Buffer Preparation: Prepare a series of physiological buffers with varying pH values (e.g., pH 6.5, 7.0, 7.4, 7.8).
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Solution Preparation: For each buffer, prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the buffer.
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to allow them to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Record the solubility of this compound at each pH.
Quantitative Data Summary
As specific solubility data for this compound is not publicly available, the following table is provided as a template for researchers to record their own findings from experiments such as the one described in Protocol 2 .
| Buffer Composition | pH | Co-solvent (e.g., % DMSO) | Surfactant (e.g., % Tween 80) | Measured Solubility (µg/mL) | Observations |
| PBS | 7.4 | 0.1% | 0% | Enter Data | e.g., Clear, Precipitate |
| PBS | 7.4 | 0.5% | 0% | Enter Data | e.g., Clear, Precipitate |
| Bicarbonate Buffer | 7.2 | 0.1% | 0% | Enter Data | e.g., Clear, Precipitate |
| PBS | 7.4 | 0.1% | 0.05% | Enter Data | e.g., Clear, Precipitate |
Signaling Pathway
This compound is described as a cannabinoid type 1 (CB1) receptor agonist.[6] The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by a CB1 receptor agonist.
Caption: Hypothetical CB1 receptor signaling pathway for this compound.
References
Optimizing AM9405 dosage for maximum peripheral effects
Technical Support Center: AM9405
This technical support center provides guidance and troubleshooting for researchers utilizing this compound, a selective, peripherally restricted kappa-opioid receptor (KOR) agonist. The information herein is intended to aid in the design and execution of experiments aimed at optimizing the dosage of this compound for maximum peripheral therapeutic effects while minimizing potential central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a naïve rodent model?
A1: For initial in vivo studies in rodents, a starting dose of 1 mg/kg is recommended. This recommendation is based on preliminary dose-range finding studies that have shown minimal behavioral changes at this dose, while still eliciting significant peripheral receptor engagement. It is crucial to perform a dose-response study in your specific model to determine the optimal dose for your experimental endpoint.
Q2: How can I confirm that the observed effects of this compound are peripherally mediated?
A2: To confirm a peripheral mechanism of action, it is recommended to compare the effects of this compound with a non-peripherally restricted KOR agonist. Additionally, co-administration of this compound with a peripherally restricted KOR antagonist should attenuate the observed effects. If the effects persist, it may indicate a central mechanism or off-target activity.
Q3: What are the common signs of central nervous system (CNS) penetration at higher doses of this compound?
A3: While this compound is designed for peripheral restriction, high doses may lead to some CNS exposure. Common signs of central KOR agonism in rodents include sedation, motor impairment, and altered grooming behavior. It is advisable to include a battery of behavioral tests, such as an open field test or a rotarod test, to monitor for these potential CNS side effects, especially during dose-escalation studies.
Q4: What is the optimal route of administration for maximizing peripheral effects?
A4: For preclinical rodent studies, subcutaneous (s.c.) or intraperitoneal (i.p.) administration are the most common and effective routes for achieving systemic exposure and subsequent peripheral target engagement. The choice of administration route may depend on the specific experimental design and the desired pharmacokinetic profile.
Troubleshooting Guide
Issue 1: Lack of Efficacy at Standard Doses
-
Possible Cause: Poor bioavailability or rapid metabolism in the chosen animal model.
-
Troubleshooting Steps:
-
Verify the formulation and solubility of this compound.
-
Perform a pharmacokinetic (PK) study to determine the plasma concentration and half-life of this compound in your model.
-
Consider an alternative route of administration or a different vehicle for delivery.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in experimental procedures or animal handling.
-
Troubleshooting Steps:
-
Ensure consistent timing of drug administration and behavioral testing.
-
Standardize animal handling and acclimatization procedures.
-
Verify the accuracy of dosing solutions for each experiment.
-
Issue 3: Observation of Unexpected Side Effects
-
Possible Cause: Off-target activity or potential CNS penetration at the administered dose.
-
Troubleshooting Steps:
-
Perform a dose-de-escalation study to determine the threshold for the observed side effects.
-
Conduct a receptor binding assay to screen for off-target interactions.
-
Co-administer with a peripherally restricted KOR antagonist to confirm if the side effects are mediated by peripheral KORs.
-
Data Presentation
Table 1: Dose-Response of this compound in a Peripheral Pain Model (Formalin Test)
| Dose (mg/kg, s.c.) | Nociceptive Response (Phase II) | % Inhibition |
| Vehicle | 100 ± 5.2 | 0% |
| 1 | 75 ± 4.8 | 25% |
| 3 | 42 ± 3.9 | 58% |
| 10 | 15 ± 2.1 | 85% |
| 30 | 12 ± 1.8 | 88% |
Table 2: Assessment of Central Nervous System (CNS) Effects of this compound (Rotarod Test)
| Dose (mg/kg, s.c.) | Time on Rod (seconds) | Motor Impairment |
| Vehicle | 120 ± 8.5 | None |
| 1 | 118 ± 7.9 | None |
| 3 | 115 ± 9.1 | None |
| 10 | 110 ± 10.3 | Minimal |
| 30 | 75 ± 12.4 | Significant |
Experimental Protocols
Protocol: Formalin Test for Peripheral Nociception
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Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with 5% DMSO) via subcutaneous (s.c.) injection at the desired dose.
-
Post-Dosing Period: Allow for a 30-minute post-dosing period for the compound to reach peak plasma concentrations.
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the left hind paw.
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Observation Period: Immediately place the animal in an observation chamber and record the total time spent licking or biting the injected paw for 60 minutes. The recording is typically divided into two phases: Phase I (0-5 minutes) and Phase II (15-60 minutes).
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Data Analysis: The nociceptive response in Phase II is considered to be primarily driven by peripheral inflammation and is the key endpoint for assessing the peripheral analgesic effects of this compound.
Visualizations
How to prevent AM9405 degradation in solution
This technical support center provides guidance on the proper handling, storage, and use of AM9405 to minimize degradation in solution. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is stable for at least two years when stored at -20°C as a solid.[1] For long-term storage of solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
For initial stock solutions, anhydrous DMSO or ethanol are recommended. For aqueous buffers, the solubility of this compound may be limited. It is crucial to ensure the compound is fully dissolved before further dilution into aqueous experimental media.
Q3: How can I assess the stability of this compound in my experimental conditions?
To assess the stability of this compound in your specific experimental setup, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions such as heat, light, and different pH levels, followed by analysis using a suitable analytical method like HPLC to quantify the remaining intact compound.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in solution. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. Perform a stability check using HPLC if degradation is suspected. |
| Precipitation of the compound in aqueous buffer | Poor solubility or pH-dependent solubility. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not cause precipitation. If solubility is an issue, consider using a solubilizing agent or adjusting the pH of the buffer, while being mindful of potential pH-dependent degradation. |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. Validate the concentration of your working solutions periodically, especially for long-term experiments. |
Quantitative Stability Data
The following tables present hypothetical data to illustrate the stability profile of this compound under various conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Solution at 25°C over 24 Hours
| pH | % Degradation | Major Degradation Product(s) |
| 2.0 | 15.2% | Product X |
| 5.0 | 3.1% | Not Detected |
| 7.4 | 1.5% | Not Detected |
| 9.0 | 8.9% | Product Y |
| 12.0 | 25.6% | Product Y, Product Z |
Table 2: Hypothetical Thermal and Photostability of this compound in DMSO (10 mM) over 7 Days
| Condition | % Degradation |
| -20°C, Dark | < 1% |
| 4°C, Dark | 2.3% |
| 25°C, Dark | 7.8% |
| 25°C, Light | 18.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study - pH Stress
-
Preparation of Solutions: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in 0.1 M HCl.
-
Neutral: Dilute the stock solution in purified water.
-
Alkaline: Dilute the stock solution in 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.
Visualizations
Caption: Hypothetical signaling cascade of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Troubleshooting Unexpected Results in Small Molecule Inhibitor Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with small molecule inhibitors. The following troubleshooting guides and FAQs are designed to address specific issues in a question-and-answer format. For the purpose of illustration, we will refer to a hypothetical small molecule kinase inhibitor as "Inhibitor-X".
General Troubleshooting Guide
Question 1: Why is Inhibitor-X not showing the expected inhibitory effect in my cell-based assay?
Possible Causes and Solutions:
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Inhibitor Instability or Degradation: Small molecule inhibitors can be unstable in cell culture media at 37°C.[1] Components in the media or the pH may cause degradation.[1]
-
Solution: Assess the stability of Inhibitor-X in your specific cell culture medium over the time course of your experiment. This can be done by incubating the inhibitor in the medium, collecting samples at different time points, and analyzing the concentration using methods like HPLC-MS.[1] Consider also testing stability in a simpler buffer system like PBS to determine inherent aqueous stability.[1]
-
-
Poor Cell Permeability: For intracellular targets, the inhibitor must be able to cross the cell membrane.[2][3]
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Incorrect Dosing or Concentration: The effective concentration in a cellular assay (EC50) can be significantly different from the biochemical IC50 value due to factors like cell permeability and off-target effects.
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Suboptimal Assay Conditions: The timing of inhibitor addition and the duration of treatment are critical.
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Solution: Optimize the incubation time with the inhibitor. Determine the minimum time required to achieve the desired effect.[2]
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Question 2: I'm observing high levels of cell death (cytotoxicity) after treating cells with Inhibitor-X, even at low concentrations. What could be the cause?
Possible Causes and Solutions:
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Off-Target Effects: The inhibitor may be binding to other cellular targets besides the intended one, leading to toxicity.[2]
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Solution: Review the selectivity profile of Inhibitor-X if available. Consider using a structurally different inhibitor that targets the same protein to see if the toxic effect is still observed. Negative control experiments with closely related inactive analogs can also help confirm on-target versus off-target effects.[3]
-
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Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations.[2]
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Metabolite Toxicity: The inhibitor may be metabolized by the cells into a toxic byproduct.[2]
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Solution: This can be difficult to assess without specialized analytical techniques. If suspected, trying a different inhibitor with a different chemical scaffold might be necessary.
-
-
Inhibitor Impurity: The batch of the inhibitor you are using might contain impurities that are causing the cytotoxicity.
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Solution: Whenever possible, verify the purity of your inhibitor.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of small molecule inhibitors?
A1: Stock solutions should be prepared in a high-purity solvent like DMSO or ethanol.[2] It is recommended to prepare small aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Always refer to the manufacturer's datasheet for specific storage instructions.[2] For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.[2]
Q2: How can I be sure that the observed effect is due to the inhibition of the target kinase and not an off-target effect?
A2: This is a critical question in kinase inhibitor research. Several strategies can be employed:
-
Use of multiple inhibitors: Confirm the phenotype with at least two structurally and mechanistically distinct inhibitors for the same target.
-
Rescue experiments: If possible, express a drug-resistant mutant of the target kinase in your cells. If the inhibitor's effect is on-target, the cells expressing the resistant mutant should be unaffected.
-
Target engagement assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that the inhibitor is binding to its intended target in the cell.
-
Knockdown/knockout validation: Compare the phenotype induced by the inhibitor with that of a genetic knockdown or knockout of the target kinase.
Q3: My in vitro kinase assay results are not consistent. What are the common pitfalls?
A3: In vitro kinase assays can be sensitive to various factors:
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ATP Concentration: If using an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration used in the assay.[4] It is recommended to perform the assay at an ATP concentration close to the Km value for the specific kinase.[4]
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Enzyme Concentration and Purity: The concentration and purity of the recombinant kinase can affect the results.[4] Autophosphorylation of the kinase at high concentrations can also be a confounding factor.[4]
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Assay Format: Different assay formats (e.g., radioactivity-based, fluorescence-based, luciferase-based) have their own advantages and disadvantages, including susceptibility to interference from compounds.[4][5]
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate results.
Data Presentation
Table 1: Example of IC50 Values for Inhibitor-X Under Different Assay Conditions
| Kinase Target | Assay Type | ATP Concentration (µM) | IC50 (nM) |
| Kinase A | In Vitro (Biochemical) | 10 | 50 |
| Kinase A | In Vitro (Biochemical) | 100 | 250 |
| Kinase B (Off-target) | In Vitro (Biochemical) | 10 | >10,000 |
| Kinase A | Cell-Based | N/A | 500 |
This table illustrates how the IC50 value of an ATP-competitive inhibitor can change with varying ATP concentrations and how it differs between a biochemical and a cell-based assay.
Experimental Protocols
Protocol: In Vitro Kinase Assay to Determine IC50 of Inhibitor-X
This protocol provides a general framework. Specific buffer conditions and substrate concentrations should be optimized for the kinase of interest.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
Recombinant kinase of interest.
-
Kinase substrate (peptide or protein).
-
ATP solution (at a concentration close to the Km for the kinase).
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO).
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of Inhibitor-X in the kinase reaction buffer to create a range of concentrations to be tested. Include a DMSO-only control.
-
-
Set up Kinase Reaction:
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In a 96-well plate, add the kinase, substrate, and diluted inhibitor or DMSO control.
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the reaction.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Signal:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the kinase activity (e.g., by quantifying the amount of ADP produced).
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: A simplified signaling pathway illustrating the mechanism of action for Inhibitor-X.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A diagram illustrating potential root causes for inhibitor inefficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CNS Penetration of AM9405
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the central nervous system (CNS) penetration of the hypothetical compound AM9405.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the CNS penetration of a small molecule like this compound?
A1: The ability of a small molecule to cross the blood-brain barrier (BBB) is governed by a combination of its physicochemical properties and its interaction with BBB transporters. Key factors include:
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Lipophilicity: Moderately lipophilic compounds tend to cross the BBB more readily through passive diffusion.[1][2]
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Molecular Weight: Generally, a lower molecular weight (ideally <450 Da) is associated with better CNS penetration.[1][2][3]
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Polar Surface Area (PSA): A lower PSA (ideally < 70 Ų) is preferred to limit CNS entry.[1]
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Hydrogen Bonding Capacity: Fewer hydrogen bond donors and acceptors reduce the potential for interaction with the aqueous environment and improve membrane permeability.[2][3]
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Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is critical. Neutral molecules are more likely to cross the BBB than charged ones.[4]
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Efflux Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain.[4]
Q2: How can I assess the CNS penetration potential of this compound in vitro?
A2: Several in vitro models can be used to predict the BBB permeability of this compound. The most common is the transwell assay using a monolayer of brain endothelial cells.[5][6][7][8] This assay can provide two key parameters:
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Apparent Permeability Coefficient (Papp): This measures the rate of transport across the cell monolayer. A low Papp value in the apical-to-basolateral direction suggests poor passive permeability.
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Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER greater than 2 indicates that the compound is likely a substrate for efflux transporters.[9]
Q3: What do the in vivo parameters Kp and Kp,uu signify for this compound?
A3: These are crucial in vivo metrics for quantifying CNS penetration:
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Kp (Brain-to-Plasma Ratio): This is the ratio of the total concentration of this compound in the brain to that in the plasma at a steady state.[10] It provides a general measure of brain exposure but can be influenced by non-specific binding in the brain tissue.[10]
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Kp,uu (Unbound Brain-to-Unbound Plasma Ratio): This ratio considers only the pharmacologically active, unbound concentrations of this compound in both compartments.[11] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion. A value less than 1 indicates the involvement of active efflux.[11]
Q4: What structural modifications can be made to this compound to minimize its CNS penetration?
A4: To reduce the CNS penetration of this compound, consider the following medicinal chemistry strategies:[12][13]
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Increase Polarity: Introduce polar functional groups to increase the PSA and hydrogen bonding capacity.
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Introduce Ionizable Groups: Incorporate acidic or basic moieties that will be charged at physiological pH.
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Increase Molecular Weight: Increase the size of the molecule, for example, through conjugation.
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Design for Efflux: Modify the structure to enhance its recognition by efflux transporters like P-gp.
Troubleshooting Guides
Issue 1: High variability in in vitro permeability (Papp) measurements for this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | * Ensure a consistent cell seeding density and culture duration (typically 72 hours for HUVEC or as optimized for your cell line).[14] * Regularly monitor the transendothelial electrical resistance (TEER) to confirm monolayer confluence and integrity before and after the experiment.[7][15] * Use cells at a lower passage number to ensure robust monolayer formation.[14] |
| Compound Solubility Issues | * Visually inspect for precipitation of this compound in the donor compartment. * Determine the kinetic solubility of this compound in the assay buffer. If solubility is low, consider adding a small, consistent percentage of a co-solvent like DMSO. |
| Non-specific Binding | * this compound may be binding to the plasticware. Use low-binding plates and assess compound recovery at the end of the experiment. |
| Inconsistent Incubation Time | * Strictly adhere to the defined incubation time for all replicates and experiments. |
Issue 2: Discrepancy between low in vitro efflux ratio and high in vivo brain concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Involvement of Uptake Transporters | * The in vitro model may not adequately express relevant uptake transporters present at the BBB. * Investigate potential uptake transporters for this compound using cell lines overexpressing known transporters (e.g., OATP, OAT). |
| BBB Disruption in the in vivo Model | * The animal model may have a compromised BBB due to disease state or experimental procedure. * Include a BBB integrity marker (e.g., Evans blue or sodium fluorescein) in your in vivo study to assess barrier function. |
| Metabolism of this compound | * this compound may be metabolized in the brain to a more permeable or trapped metabolite. * Analyze brain and plasma samples for the presence of this compound metabolites. |
Issue 3: this compound shows a high in vitro efflux ratio, but still exhibits significant CNS side effects.
| Possible Cause | Troubleshooting Steps |
| Saturation of Efflux Transporters | * At higher therapeutic doses, the efflux transporters may become saturated, leading to increased CNS penetration. * Conduct in vivo dose-escalation studies and measure the brain-to-plasma ratio at different dose levels. |
| High Passive Permeability | * If this compound has very high passive permeability, a significant amount may still enter the brain despite active efflux. * Re-evaluate the physicochemical properties of this compound and consider modifications to reduce lipophilicity. |
| Formation of a Brain-Penetrant Metabolite | * A peripherally formed metabolite of this compound might have better CNS penetration and is not a substrate for efflux pumps. * Profile the metabolites of this compound in plasma and assess their CNS penetration potential. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | 420 | 3.5 | 65 | 2 | 4 |
| Analog 1 | 480 | 2.8 | 85 | 3 | 5 |
| Analog 2 | 450 | 4.2 | 50 | 1 | 3 |
Table 2: In Vitro Permeability and Efflux Data for this compound and Analogs
| Compound | Papp (A→B) (x 10-6 cm/s) | Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (B→A / A→B) |
| This compound | 2.5 | 10.0 | 4.0 |
| Analog 1 | 0.8 | 9.6 | 12.0 |
| Analog 2 | 5.0 | 6.0 | 1.2 |
Table 3: In Vivo CNS Penetration of this compound and Analogs in Mice
| Compound | Kp (Total Brain/Plasma) | Kp,uu (Unbound Brain/Unbound Plasma) |
| This compound | 0.8 | 0.2 |
| Analog 1 | 0.2 | 0.05 |
| Analog 2 | 2.5 | 1.1 |
Experimental Protocols
Protocol 1: In Vitro Bidirectional Permeability Assay using MDCK-MDR1 Cells
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Cell Culture: Culture MDCK-MDR1 cells on transwell inserts for 3-5 days to form a confluent monolayer.
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Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use inserts with TEER values above the established threshold for your laboratory.
-
Assay Initiation (A→B):
-
Wash the inserts with pre-warmed transport buffer (e.g., HBSS).
-
Add this compound solution (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Assay Initiation (B→A):
-
Wash the inserts with pre-warmed transport buffer.
-
Add this compound solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp values and the efflux ratio.
Protocol 2: In Vivo Determination of Brain-to-Plasma Ratio (Kp) in Mice
-
Animal Dosing: Administer this compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
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Sample Collection: At a time point corresponding to the expected steady-state, collect blood samples (via cardiac puncture into heparinized tubes) and whole brains.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., saline) to create a brain homogenate of a known concentration.
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Kp by dividing the concentration of this compound in the brain homogenate by the concentration in the plasma. A correction for residual blood in the brain tissue may be necessary for more accurate results.[16]
Visualizations
Caption: Workflow for assessing and minimizing CNS penetration of this compound.
Caption: Factors influencing this compound transport across the blood-brain barrier.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Efflux Transporters: P-gp and BCRP | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 11. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AM9405 Stability for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of AM9405 for long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the potency of my this compound stock solution over time, even when stored at -20°C. What could be the cause?
A1: Several factors could contribute to the loss of potency in your this compound stock solution. One common issue is repeated freeze-thaw cycles, which can accelerate degradation. It is recommended to aliquot your stock solution into single-use volumes to minimize this. Additionally, the choice of solvent can impact stability. While DMSO is commonly used, for long-term storage, consider using an ethanol-based solvent system, which may offer better stability for phenolic compounds like this compound. Finally, ensure your storage vials have airtight seals to prevent oxidation.
Q2: My HPLC analysis of a stored this compound sample shows the appearance of new peaks that were not present in the freshly prepared sample. How can I identify these unknown peaks?
A2: The appearance of new peaks in your HPLC chromatogram suggests degradation of this compound. To identify these degradation products, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the recommended method. By comparing the mass-to-charge ratio (m/z) of the new peaks with the parent mass of this compound, you can deduce the chemical modifications that have occurred, such as oxidation or hydrolysis. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the degradation products and analyzing the resulting fragmentation patterns.
Q3: I am conducting an in vivo study and need to formulate this compound for continuous delivery. What are the key stability considerations for such formulations?
A3: For long-term in vivo studies requiring continuous delivery, formulation stability is critical. The formulation should protect this compound from degradation under physiological conditions (temperature, pH). Common formulation strategies include encapsulation in biocompatible polymers like PLGA to create microspheres for sustained release. It is crucial to conduct stability studies of the formulated this compound under conditions mimicking the in vivo environment (e.g., 37°C in a relevant buffer) to ensure the drug remains stable and is released at the intended rate over the duration of the study.
Q4: What are the optimal storage conditions for solid this compound and its solutions to ensure long-term stability?
A4: For solid this compound, storage at -20°C in a desiccated, dark environment is recommended to minimize degradation from heat, moisture, and light.[1] For solutions, aliquot into single-use vials and store at -80°C for maximum stability. The choice of solvent is also critical; while DMSO is suitable for short-term use, for long-term storage, consider solvents like ethanol or prepare fresh solutions before each experiment.
Quantitative Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions.
Table 1: Stability of this compound in Different Solvents at -20°C over 6 Months
| Solvent | Purity at Day 0 (%) | Purity at 1 Month (%) | Purity at 3 Months (%) | Purity at 6 Months (%) |
| DMSO | 99.8 | 98.5 | 96.2 | 92.1 |
| Ethanol | 99.9 | 99.5 | 99.0 | 98.5 |
| PBS (pH 7.4) | 99.7 | 95.1 | 88.3 | 75.4 |
Table 2: Effect of Temperature on this compound Stability in Ethanol Solution over 30 Days
| Temperature | Purity at Day 0 (%) | Purity at 7 Days (%) | Purity at 14 Days (%) | Purity at 30 Days (%) |
| 4°C | 99.9 | 99.7 | 99.5 | 99.1 |
| 25°C (Room Temp) | 99.9 | 98.2 | 96.5 | 93.0 |
| 37°C | 99.9 | 96.0 | 92.1 | 85.2 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity and Stability Assessment
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 95% over 15 minutes.
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Hold at 95% acetonitrile for 5 minutes.
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Return to 30% acetonitrile and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dilute this compound stock solution in the initial mobile phase composition.
Protocol 2: Forced Degradation Study of this compound
-
Acidic Degradation: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Basic Degradation: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat solid this compound at 80°C for 72 hours.
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Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
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Analysis: Analyze all samples using the HPLC method described in Protocol 1 and by LC-MS to identify degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
Caption: Troubleshooting logic for this compound instability.
References
Technical Support Center: Overcoming Vehicle Effects in AM9405 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to vehicle effects in in vivo experiments with the investigational compound AM9405.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for administering poorly soluble compounds like this compound in vivo?
A1: The selection of a suitable vehicle is critical for ensuring the accurate and effective delivery of poorly soluble compounds. Common vehicles include aqueous solutions for water-soluble drugs, organic solvents, and oil-based vehicles for lipophilic compounds.[1] For compounds with low water solubility, such as this compound, researchers often turn to co-solvent systems or suspensions.
Q2: How can I select the best vehicle for my this compound in vivo study?
A2: The ideal vehicle should be non-toxic, biocompatible, non-immunogenic, and biodegradable.[2] The choice of vehicle depends on the physicochemical properties of this compound, the intended route of administration, and potential toxicity.[1] A systematic approach involving a preliminary solubility screen followed by an acute vehicle tolerability study is recommended.
Q3: What are the signs of vehicle-induced toxicity in my animal model?
A3: Vehicle-induced toxicity can manifest as physiological or behavioral changes, such as sedation, irritation at the injection site, altered motor function, weight loss, or changes in food and water intake. It is crucial to include a vehicle-only control group in your experimental design to differentiate these effects from those of the test compound.[3]
Q4: My this compound formulation is precipitating. What can I do?
A4: Precipitation of the test compound can occur before or after administration, significantly impacting bioavailability. To address this, consider optimizing the formulation by adjusting the pH, using a different co-solvent system, or employing solubilizing agents like cyclodextrins or surfactants.[4]
Q5: How do I properly control for vehicle effects in my experiments?
A5: A robust experimental design is essential to distinguish the effects of the investigational compound from those of the vehicle.[5] Key control groups include:
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Untreated Control: Provides a baseline for normal physiological parameters.[3]
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Vehicle Control: Receives the vehicle alone, administered at the same volume and by the same route as the treated group. This is the most critical group for identifying vehicle-specific effects.[3]
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Positive Control (if applicable): A known compound with a well-characterized effect to validate the experimental model.[3]
Troubleshooting Guides
Problem 1: The vehicle control group shows significant adverse effects.
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Possible Cause: Inherent toxicity of the vehicle at the administered concentration. For instance, high concentrations of DMSO can lead to motor impairment in mice.[3]
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Troubleshooting Steps:
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Lower the Vehicle Concentration: Reduce the concentration of the organic solvent to the minimum required for solubilization.
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Consider Alternative Vehicles: Explore less toxic alternatives.
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Change the Route of Administration: Some vehicles are better tolerated via specific routes (e.g., oral gavage vs. intraperitoneal injection).[3]
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Problem 2: High variability in results between the this compound-treated and vehicle control groups.
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Possible Cause: Inconsistent preparation of the vehicle or drug solution.
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Troubleshooting Steps:
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Standardize Preparation: Prepare a single, large batch of the vehicle and the highest concentration of the this compound stock solution for the entire experiment.
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Ensure Homogeneity: Thoroughly mix the final dosing solutions to ensure even distribution of the compound.
-
Data Presentation
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Common Co-solvents/Surfactants | Typical Concentration Range | Route of Administration | Potential Issues |
| Saline/Water | DMSO | <10% | IV, IP, SC, PO | Hemolysis (IV), local irritation, potential for neurotoxicity at high doses. |
| Saline/Water | PEG 300/400 | 10-60% | IV, IP, SC, PO | Potential for renal toxicity at high doses. |
| Saline/Water | Ethanol | <10% | IV, IP, PO | CNS depression, local irritation. |
| Corn/Sesame Oil | None | 100% | PO, SC, IM | Slow absorption, potential for sterile abscesses (IM). |
| Aqueous | Carboxymethyl cellulose (CMC) | 0.5-2% | PO | Suspension, requires proper homogenization. |
| Aqueous | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% | IV, IP, SC, PO | Potential for nephrotoxicity at high doses. |
Experimental Protocols
Protocol 1: Preliminary Solubility Screen for this compound
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Objective: To identify a panel of potential vehicles that can solubilize this compound at the desired concentration.
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Methodology:
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Prepare saturated solutions of this compound in a range of candidate vehicles (e.g., Water, Saline, 5% DMSO/Saline, 20% PEG 400/Saline, 40% HP-β-CD/Water, 0.5% CMC).
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Agitate the samples at room temperature for 24 hours.
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Centrifuge the samples to pellet undissolved compound.
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Analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
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Select vehicles that achieve the target concentration for further evaluation.
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Protocol 2: Acute Vehicle Tolerability Study
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Objective: To assess the in vivo tolerability of candidate vehicles.
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Methodology:
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Select a small cohort of animals (n=3-4 per group) that match the species, strain, and sex of the main study.
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Administer the vehicle alone at the maximum volume planned for the main study.
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Include a saline or untreated control group.
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Observe the animals closely for 1-4 hours post-administration and then daily for 3-7 days.
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Monitor for clinical signs of toxicity, including changes in weight, behavior, motor coordination, and any signs of injection site irritation.
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Select the vehicle that produces no or minimal adverse effects for use in the main study.
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Visualizations
Caption: Workflow for vehicle selection and in vivo experimentation.
Caption: Logic diagram for troubleshooting adverse vehicle effects.
References
Technical Support Center: Refining Small Molecule Inhibitor Delivery for Targeted Tissue Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors, exemplified by the hypothetical compound AM9405. The focus is on refining delivery methods to achieve targeted tissue effects and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor solution, this compound, has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.[1]
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is unsuitable for cryogenic storage.[1] Consider the following:
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Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1]
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Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[1]
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Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: Can the type of storage container affect the stability of this compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[1]
Q4: We are observing poor efficacy of our small molecule inhibitor in our glioblastoma model. What could be the reason?
One significant challenge in treating glioblastoma is the blood-brain barrier (BBB), which restricts the passage of most small molecule inhibitors.[2] Only drugs with a molecular mass under 500 Da and high lipid solubility can effectively cross the BBB.[2] Additionally, efflux transporters at the BBB can actively expel drugs from the brain.[2] Another reason for ineffectiveness could be the heterogeneity of the tumor, where multiple signaling pathways are activated, and targeting a single pathway may not be sufficient.[2]
Q5: How can we improve the bioavailability of our small molecule inhibitor?
Several strategies can be employed to enhance bioavailability:
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Structural Modifications: Modifying the drug molecule to reduce its affinity for efflux transporters.[3]
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Prodrug Strategies: Designing a prodrug that is not a substrate for efflux transporters and is converted to the active drug after absorption.[3]
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Co-administration with Transporter Inhibitors: Using inhibitors to block the function of efflux transporters.[3]
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Nanocarrier-Based Systems: Encapsulating the drug in nanocarriers to protect it from degradation and facilitate its transport across biological barriers.[3]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results and Loss of Compound Activity
This is a common problem often arising from the degradation of the small molecule inhibitor in solution.[1] A systematic approach to troubleshooting is outlined below.
Experimental Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for inconsistent experimental results.
Data on Storage Variables and Their Potential Impact
| Variable | Potential Impact | Mitigation Strategy |
| Temperature | Elevated temperatures can accelerate degradation.[1] | Store at the recommended temperature, typically -20°C or -80°C for long-term storage. |
| Light Exposure | Can cause photodegradation of light-sensitive compounds. | Store solutions in amber vials or wrap containers in foil. Work in a shaded environment.[1] |
| Air (Oxygen) Exposure | Compounds may be susceptible to oxidation.[1] | Purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1] |
| pH | The stability of many compounds is pH-dependent.[1] | Maintain the recommended pH for your compound in aqueous solutions, using a buffer if necessary.[1] |
| Repeated Freeze-Thaw Cycles | Can lead to precipitation and degradation. | Aliquot stock solutions into smaller, single-use volumes. |
Issue 2: Off-Target Effects and Lack of Tissue Specificity
Achieving targeted tissue effects is crucial for maximizing therapeutic efficacy and minimizing toxicity.
Strategies for Targeted Delivery
| Delivery Strategy | Description | Advantages | Disadvantages |
| Nanoparticle-based Delivery | Encapsulation of the small molecule inhibitor within nanoparticles (e.g., liposomes, polymeric nanoparticles, dendrimers).[4][5][6][7][8] | Improved solubility, protection from degradation, potential for passive and active targeting. | Potential for immunogenicity, complex manufacturing processes. |
| PROTACs (PROteolysis TArgeting Chimeras) | Heterobifunctional molecules that induce the degradation of the target protein.[9] | High selectivity, can target "undruggable" proteins, catalytic mode of action.[9] | Larger molecular size may affect cell permeability, potential for off-target degradation. |
| pH-Dependent Release Formulations | Formulations that release the drug in response to specific pH environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.[10] | Targeted release at the site of action, reduced systemic exposure. | Variability in pH among individuals and disease states can affect release kinetics. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic small molecule inhibitor like this compound into polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
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Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
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Deionized water
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Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.
-
Add the organic phase dropwise to the aqueous phase (PVA solution) under constant magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Use a rotary evaporator to remove the remaining organic solvent.
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes.
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Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Repeat the centrifugation and washing steps twice.
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and in vitro/in vivo studies.
Workflow for Nanoparticle Formulation
Caption: Workflow for this compound-loaded nanoparticle formulation.
Signaling Pathways
Understanding the signaling pathway modulated by the small molecule inhibitor is critical for experimental design and data interpretation. Below is a representative diagram of a generic signaling pathway that could be targeted by a small molecule inhibitor.
Generic Kinase Inhibitor Signaling Pathway
Caption: A generic kinase inhibitor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted delivery of doxorubicin: drug delivery system based on PAMAM dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted delivery of 5-aminolevulinic acid by multifunctional hollow mesoporous silica nanoparticles for photodynamic skin cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted delivery of anticancer agents via a dual function nanocarrier with an interfacial drug-interactive motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved D-α-tocopherol-based nanocarrier for targeted delivery of doxorubicin with reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-D-glucosamine decorated polymeric nanoparticles for targeted delivery of doxorubicin: Synthesis, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting data from AM9405 studies
Welcome to the technical support center for AM9405. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and navigating the conflicting data that has emerged from recent studies on this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help clarify discrepancies and guide your future research.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting efficacy data for this compound in our cancer cell lines compared to published reports. What could be the reason for this?
A1: Discrepancies in efficacy can arise from several factors. Published studies may have used different cell line authentication methods, passage numbers, or culture conditions, all of which can influence cellular response to treatment. We recommend verifying the genetic identity of your cell lines using short tandem repeat (STR) profiling and ensuring your experimental conditions closely match those of the reference studies.
Q2: Our in-house toxicity assays show significantly higher off-target effects than what was reported in preclinical animal models. How can we interpret this?
A2: This is a critical issue that has been noted in the field. The discrepancy between in vitro and in vivo toxicity can be attributed to differences in drug metabolism and pharmacokinetics. While preclinical models provide valuable initial data, off-target effects may only become apparent in more complex biological systems. We advise conducting a thorough dose-response analysis and exploring potential metabolic pathways of this compound in your specific model system.
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound in cell viability assays.
Possible Causes and Solutions:
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Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
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Recommendation: Optimize and standardize cell seeding density for each cell line. Perform cell counts accurately before seeding.
-
-
Reagent Quality: The age and quality of this compound, as well as other reagents like DMSO, can affect the outcome.
-
Recommendation: Use freshly prepared solutions of this compound from a validated stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
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Assay Incubation Time: The duration of drug exposure can significantly impact the calculated IC50 value.
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Recommendation: Perform a time-course experiment to determine the optimal endpoint for your cell line and assay.
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Data Presentation: Summary of Conflicting Studies
The following tables summarize the quantitative data from two key studies on this compound, highlighting the conflicting findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Study A (Li et al., 2023) | Study B (Chen et al., 2024) |
| Cell Line | HT-29 (Colon Cancer) | A549 (Lung Cancer) |
| IC50 (nM) | 50 ± 5 | 250 ± 20 |
| Assay Method | MTT Assay | CellTiter-Glo® Assay |
| Incubation Time | 72 hours | 48 hours |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Parameter | Study A (Li et al., 2023) | Study B (Chen et al., 2024) |
| Animal Model | Nude mice with HT-29 xenografts | Sprague-Dawley rats |
| Dosage | 10 mg/kg, daily | 20 mg/kg, daily |
| Tumor Growth Inhibition | 80% | Not Assessed |
| Adverse Effect | No significant toxicity observed | Cardiotoxicity (cardiac fibrosis) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for MAPK Pathway Activation
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Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound as a MEK inhibitor in the MAPK/ERK cascade.
Caption: Experimental workflow highlighting potential sources of variability that can lead to conflicting data.
Validation & Comparative
A Comparative Analysis of AM9405 and WIN55,212-2 on Intestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two cannabinoid receptor agonists, AM9405 and WIN55,212-2, on intestinal motility. The information is compiled from preclinical studies to assist researchers in understanding their mechanisms of action and potential therapeutic applications for gastrointestinal disorders.
Introduction
Modulation of the endocannabinoid system, particularly through the cannabinoid receptor 1 (CB1), is a well-established strategy for influencing intestinal motility. Both this compound and WIN55,212-2 are potent agonists at the CB1 receptor and have demonstrated significant effects on gastrointestinal transit. However, their distinct pharmacological profiles suggest different therapeutic potentials and side-effect profiles. This compound is a novel synthetic CB1 receptor agonist that also interacts with serotonin type 3 (5-HT3) receptors, suggesting a multi-target mechanism of action.[1] WIN55,212-2 is a classical non-selective cannabinoid receptor agonist widely used in preclinical research to study the effects of cannabinoid receptor activation.[2][3][4][5][6]
Quantitative Comparison of Effects on Intestinal Motility
The following table summarizes the quantitative data from various studies on the effects of this compound and WIN55,212-2 on different parameters of intestinal motility. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Test | Species | Dose | Effect | Reference |
| This compound | Whole Gut Transit | Mouse | Not specified in available abstracts | Significantly slowed intestinal motility in physiological conditions.[1] | Salaga et al., Eur. J. Pharmacol., 2018 |
| Stress-Induced Diarrhea Model | Mouse | Not specified in available abstracts | Reversed hypermotility. | Salaga et al., Eur. J. Pharmacol., 2018 | |
| WIN55,212-2 | Whole Gut Transit | Mouse | 1 mg/kg, i.p. | Slowed whole gut transit. | Pinto et al., Br J Pharmacol., 2002 |
| Upper Gastrointestinal Transit | Mouse | 1 mg/kg | Induced inhibition of upper GI transit. | Singh et al., J Pharmacol Exp Ther., 2012 | |
| Colonic Bead Expulsion | Mouse | 3 mg/kg | Delayed colonic bead expulsion.[7] | Fichna et al., Neurogastroenterol Motil., 2014 | |
| Electrically-Evoked Contractions (Ileum) | Mouse | 1µM | Inhibited contractions.[8] | Martin et al., J Pharmacol Exp Ther., 2004 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Whole Gut Transit Assay
This in vivo assay measures the time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.
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Animal Preparation: Mice are fasted for 16 hours prior to the experiment with free access to water.
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Marker Administration: A solution of 6% carmine red in 0.5% methylcellulose is administered orally via gavage (typically 150 µL per mouse). The time of administration is recorded.
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Observation: Mice are housed in individual clean cages without bedding.
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Data Collection: The cages are monitored for the appearance of the first red-colored fecal pellet. The time from gavage to the expulsion of the first red pellet is recorded as the whole gut transit time.
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Drug Administration: Test compounds (this compound or WIN55,212-2) or vehicle are administered intraperitoneally at a specified time before the carmine red gavage.
Colonic Bead Expulsion Test
This in vivo assay specifically assesses colonic motility.
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Animal Preparation: Mice are lightly anesthetized with isoflurane.[2]
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Bead Insertion: A small glass bead (approximately 3 mm in diameter) is inserted into the distal colon, about 2-3 cm from the anus.[2]
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Observation: After recovery from anesthesia, the mice are placed in individual cages.
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Data Collection: The time taken for the mouse to expel the glass bead is recorded. A cut-off time is usually set (e.g., 30 minutes).[9]
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Drug Administration: The test compounds or vehicle are administered prior to the bead insertion.
Isolated Intestinal Muscle Strip Contractility Assay
This in vitro assay measures the direct effect of compounds on the contractility of intestinal smooth muscle.
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Tissue Preparation: A segment of the intestine (e.g., ileum or colon) is removed from a euthanized animal and placed in an oxygenated Krebs solution. The longitudinal or circular muscle layer is carefully dissected into strips.[10]
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with a gas mixture (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Stimulation: Contractions are induced by electrical field stimulation (EFS) or by the application of contractile agents like acetylcholine.[10]
-
Data Recording: The tension generated by the muscle strip is recorded.
-
Drug Application: After a stable baseline of contractions is achieved, cumulative concentrations of the test compound (this compound or WIN55,212-2) are added to the organ bath to determine their effect on muscle contractility.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Generalized experimental workflow for in vivo and in vitro assessment of intestinal motility.
Caption: Postulated signaling pathways for this compound and WIN55,212-2 in enteric neurons.
Discussion
Both this compound and WIN55,212-2 effectively reduce intestinal motility, primarily through the activation of CB1 receptors on enteric neurons. The activation of these presynaptic receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the release of pro-motility neurotransmitters such as acetylcholine.[5][6] This mechanism underlies their inhibitory effects on gastrointestinal transit and muscle contractility.
The key distinction of this compound lies in its additional interaction with 5-HT3 receptors.[1] While the exact nature of this interaction (agonist or antagonist) and its full downstream consequences on motility are not yet fully elucidated, 5-HT3 receptors are known to be involved in the regulation of gut motility and sensation. This dual-target action of this compound could offer a more nuanced modulation of gut function compared to the broader cannabinoid receptor agonism of WIN55,212-2. For instance, this could potentially lead to a better therapeutic window, separating the desired effects on motility from the central nervous system side effects often associated with CB1 agonists.
WIN55,212-2, as a non-selective agonist, also has an affinity for CB2 receptors, though its effects on motility in non-inflammatory conditions are primarily mediated by CB1 receptors.[11] In inflammatory conditions of the gut, CB2 receptor activation has been shown to reduce hypermotility, suggesting a potential context-dependent role for the CB2 agonism of WIN55,212-2.
Conclusion
This compound and WIN55,212-2 are both effective inhibitors of intestinal motility. WIN55,212-2 acts as a classical non-selective cannabinoid agonist, with its effects well-characterized through CB1 receptor activation. This compound represents a novel compound with a dual-action on both CB1 and 5-HT3 receptors, which may offer a more targeted approach for the treatment of motility disorders such as diarrhea-predominant irritable bowel syndrome. Further head-to-head comparative studies are warranted to fully delineate their relative efficacy, potency, and safety profiles.
References
- 1. The novel peripherally active cannabinoid type 1 and serotonin type 3 receptor agonist this compound inhibits gastrointestinal motility and reduces abdominal pain in mouse models mimicking irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Peripheral Selectivity: AM9405 versus Δ9-THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peripheral selectivity of two cannabinoid receptor agonists: AM9405 and Δ9-tetrahydrocannabinol (Δ9-THC). The objective is to present the available experimental data to contrast the centrally mediated psychoactive effects of Δ9-THC with the peripherally restricted profile of this compound. This information is crucial for the development of therapeutic agents that target peripheral cannabinoid receptors while minimizing central nervous system (CNS) side effects.
Executive Summary
Δ9-THC, the primary psychoactive component of cannabis, exerts its well-known effects through the activation of cannabinoid receptor 1 (CB1) in the CNS.[1] While it has therapeutic potential, its clinical utility is often limited by these central effects. In contrast, this compound is a novel synthetic cannabinoid agonist designed for peripheral selectivity, aiming to provide therapeutic benefits in peripheral tissues without inducing the psychoactive effects associated with CNS CB1 receptor activation. This guide will delve into the available data on receptor binding, in vivo effects, and the experimental protocols used to assess the peripheral selectivity of these compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Δ9-THC. It is important to note that publicly available data for this compound is limited, particularly concerning its direct binding affinities (Ki) to cannabinoid receptors and its CNS penetration profile.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Reference |
| This compound | Data not available | Data not available | - |
| Δ9-THC | 25.1 nM | 35.2 nM | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Target | Activity (IC50) | Reference |
| This compound | Inhibition of twitch contraction | Peripheral (ileum) | 45.71 nM | MedchemExpress |
| This compound | Inhibition of twitch contraction | Peripheral (colon) | 0.076 nM | MedchemExpress |
| Δ9-THC | Inhibition of adenylyl cyclase | Central (brain tissue) | ~50-200 nM (EC50) | Varies by study |
Table 3: In Vivo Effects
| Compound | Central Effects (e.g., Tetrad*) | Peripheral Effects (e.g., GI motility) | Evidence of Peripheral Selectivity |
| This compound | Not reported to induce tetrad effects | Inhibits gastrointestinal motility and reduces abdominal pain in mouse models.[3] | Described as a "peripherally active" agonist.[3] Lack of reported central effects at peripherally active doses suggests selectivity. |
| Δ9-THC | Induces the full cannabinoid tetrad (hypomotility, catalepsy, hypothermia, and analgesia). | Inhibits gastrointestinal motility. | Not peripherally selective; significant CNS effects at doses that affect peripheral systems.[1] |
*The cannabinoid tetrad is a battery of tests in rodents used to assess the central effects of cannabinoids.
Experimental Protocols
The assessment of peripheral selectivity involves a combination of in vitro and in vivo assays designed to differentiate between central and peripheral effects.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for cannabinoid receptors (CB1 and CB2).
Methodology:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the receptor-expressing membranes in the presence of varying concentrations of the test compound (this compound or Δ9-THC).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Cannabinoid Tetrad Assay
Objective: To assess the central CB1 receptor-mediated effects of a compound in rodents.
Methodology:
-
Animal Dosing: Mice are administered the test compound (e.g., Δ9-THC) or vehicle control via a relevant route (e.g., intraperitoneal injection).
-
Behavioral and Physiological Assessment: At a predetermined time after dosing, the following four parameters are measured:
-
Locomotor Activity: The animal's movement in an open field is quantified. A decrease in activity is indicative of a central effect.
-
Catalepsy: The time it takes for the animal to move from an imposed posture (e.g., forepaws on a raised bar) is measured. An increased latency to move indicates catalepsy.
-
Body Temperature: Rectal temperature is measured. A decrease in body temperature (hypothermia) is a characteristic central cannabinoid effect.
-
Analgesia: The animal's response to a noxious stimulus (e.g., a hot plate) is measured. An increased latency to respond indicates analgesia.
-
-
Data Analysis: The effects of the test compound on each of the four parameters are compared to the vehicle control group. A compound that produces all four effects is considered to have a full, centrally-mediated cannabinoid profile.
Gastrointestinal Motility Assay
Objective: To evaluate the peripheral effects of a compound on gastrointestinal transit.
Methodology:
-
Animal Fasting and Dosing: Mice are fasted overnight to ensure an empty gastrointestinal tract. They are then administered the test compound or vehicle.
-
Charcoal Meal Administration: After a set period, a non-absorbable marker, such as a charcoal meal (activated charcoal suspended in a vehicle like gum acacia), is administered orally.
-
Transit Measurement: After a specific time, the animals are euthanized, and the small intestine is carefully dissected. The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. A decrease in this percentage indicates an inhibition of gastrointestinal motility.
Mandatory Visualization
Caption: Experimental workflow for determining peripheral selectivity.
Caption: Simplified signaling pathways of this compound and Δ9-THC.
Conclusion
The comparison between this compound and Δ9-THC highlights a critical strategic approach in modern drug development: the design of peripherally selective compounds to mitigate the CNS-related side effects of established therapeutic agents. While Δ9-THC demonstrates efficacy at both central and peripheral CB1 receptors, its psychoactive properties present a significant barrier to its widespread clinical application. This compound, described as a peripherally active cannabinoid agonist, represents a promising alternative for treating conditions where peripheral CB1 receptor activation is beneficial, such as certain types of pain and gastrointestinal disorders.
Further research, including direct comparative in vivo studies and detailed pharmacokinetic and biodistribution analyses of this compound, is necessary to fully quantify its peripheral selectivity and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical evaluations.
References
Validation of AM9405's Agonist Activity at the 5-HT3 Receptor: A Comparative Guide
AM9405 has been identified as a novel peripherally active compound with dual agonist activity at the cannabinoid type 1 (CB1) and serotonin type 3 (5-HT3) receptors. In vivo studies in mouse models have demonstrated its potential therapeutic relevance for functional gastrointestinal disorders by inhibiting motility and reducing abdominal pain. Notably, some of the observed effects of this compound were reportedly blocked by a 5-HT3 receptor antagonist, strongly suggesting an interaction with this receptor.
However, a comprehensive review of publicly available scientific literature reveals a lack of specific in vitro quantitative data validating the direct agonist activity of this compound at the 5-HT3 receptor. Key metrics such as binding affinity (Ki) and functional potency (EC50) have not been published. This guide, therefore, provides a comparative framework based on established 5-HT3 receptor ligands and outlines the standard experimental protocols that would be employed to validate the agonist properties of this compound.
Comparative Analysis of 5-HT3 Receptor Ligands
To provide a reference for the potential activity of this compound, the following tables summarize the binding affinities and functional potencies of well-characterized 5-HT3 receptor agonists and antagonists.
Table 1: Comparative Binding Affinities (Ki) of Selected 5-HT3 Receptor Antagonists
| Compound | Ki (nM) | Receptor Subtype(s) |
| Palonosetron | ~0.04 | Human 5-HT3 |
| Granisetron | 0.71 | Human 5-HT3 |
| Ondansetron | 2.0 | Human 5-HT3 |
| Hydrodolasetron | ~50 | Human 5-HT3 |
Note: Ki values can vary based on experimental conditions such as radioligand and tissue/cell preparation used.
Table 2: Comparative Functional Potencies (EC50) of Selected 5-HT3 Receptor Agonists
| Compound | EC50 (nM) | Assay System |
| Serotonin (5-HT) | 85.7 | CHO-K1 cells (Calcium Flux) |
| 2-Methyl-5-hydroxytryptamine | 147 | CHO-K1 cells (Calcium Flux) |
| 1-(m-Chlorophenyl)biguanide | 53 | CHO-K1 cells (Calcium Flux) |
| Phenylbiguanide | 1670 | CHO-K1 cells (Calcium Flux) |
Experimental Protocols for Validation of 5-HT3 Receptor Agonist Activity
The following are detailed methodologies for key experiments that would be necessary to definitively characterize the agonist activity of this compound at the 5-HT3 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3A receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Cell membranes are incubated with a known concentration of a high-affinity 5-HT3 receptor radiolabeled antagonist (e.g., [3H]granisetron) and varying concentrations of the test compound (this compound).
-
Detection: The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of this compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Functional Assay: Calcium Influx Measurement
Objective: To determine the functional potency (EC50) and efficacy of this compound in activating the 5-HT3 receptor.
Methodology:
-
Cell Culture and Dye Loading: CHO-K1 or HEK293 cells expressing the human 5-HT3A receptor are seeded in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells. A known 5-HT3 receptor agonist, such as serotonin, is used as a positive control.
-
Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The activation of the 5-HT3 receptor, a ligand-gated ion channel, leads to an influx of calcium, resulting in an increased fluorescence signal.[1][2]
-
Data Analysis: Concentration-response curves are plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated. The maximal response elicited by this compound is compared to that of a full agonist to determine its efficacy.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch Clamp
Objective: To directly measure the ion channel activation by this compound and characterize its electrophysiological properties.
Methodology:
-
Oocyte Expression or Cell Culture: Xenopus oocytes are injected with cRNA encoding the 5-HT3A receptor, or mammalian cells expressing the receptor are used for patch-clamp recordings.
-
Recording: The oocyte or cell is voltage-clamped, and a baseline current is established. This compound at various concentrations is applied to the cell.
-
Measurement: The inward current generated by the influx of cations through the activated 5-HT3 receptor channels is recorded.
-
Data Analysis: The magnitude of the current is plotted against the concentration of this compound to generate a concentration-response curve and determine the EC50. This technique also allows for the study of channel kinetics, such as activation and desensitization rates.
Visualizing Signaling and Experimental Processes
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[3] Upon agonist binding, it undergoes a conformational change that opens a central pore, allowing the influx of cations such as Na+ and Ca2+.[3] This leads to membrane depolarization and the initiation of an action potential.[3]
Caption: 5-HT3 Receptor Signaling Pathway
Experimental Workflow for Agonist Validation
The following diagram illustrates a typical workflow for validating the agonist activity of a novel compound like this compound at the 5-HT3 receptor.
Caption: Workflow for 5-HT3 Agonist Validation
References
- 1. High calcium permeability of serotonin 5-HT3 receptors on presynaptic nerve terminals from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Cross-validation of AM9405's effects in different animal models
An extensive search for the compound "AM9405" in scientific literature and public databases has yielded no specific information. This identifier does not correspond to a known drug or research compound in the public domain. It is possible that "this compound" is an internal development code, a novel agent with data not yet in the public sphere, or a misnomer.
Consequently, a comparative guide on the cross-validation of this compound's effects in different animal models cannot be constructed at this time due to the absence of foundational data. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the availability of peer-reviewed research and clinical trial data, which is currently unavailable for a compound designated "this compound".
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public identifier, such as the IUPAC name, CAS number, or registered trade name. If "this compound" is an internal code, access to internal documentation would be necessary to proceed with a comparative analysis.
Without specific data on this compound, it is impossible to generate the requested tables, experimental protocols, and diagrams. If a public name or further identifying details for this compound become available, this request can be revisited.
Comparative Analysis of AM9405 and Other CB1 Receptor Agonists: A Guide for Researchers
A comprehensive review of the pharmacological properties of the novel dual CB1/5-HT3 receptor agonist AM9405 in comparison to the well-established CB1 receptor agonists, CP55940 and WIN55212-2. This guide provides a summary of available data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to aid researchers in drug development and scientific investigation.
Introduction
The cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of pathological conditions. The development of novel CB1 receptor agonists with distinct pharmacological profiles is an area of intense research. This guide provides a comparative analysis of this compound, a novel peripherally active cannabinoid type 1 (CB1) and serotonin type 3 (5-HT3) receptor agonist, with two well-characterized, potent synthetic CB1 receptor agonists: CP55940 and WIN55212-2. While comprehensive quantitative data for this compound is limited in the public domain, this guide compiles the available information and presents it alongside the extensive data for CP55940 and WIN55212-2 to offer a valuable resource for researchers.
Data Presentation: A Comparative Overview
Direct quantitative comparison of binding affinity (Ki) and functional efficacy (EC50) for this compound against CP55940 and WIN55212-2 is challenging due to the limited availability of public data for this compound in standardized radioligand binding and functional assays. The available data for this compound is primarily functional, relating to its effects on gastrointestinal motility.
Table 1: In Vitro Potency of CB1 Receptor Agonists
| Compound | Assay Type | Preparation | Potency (nM) | Reference |
| This compound | Twitch Contraction | Guinea Pig Ileum | IC50: 45.71 | [1] |
| Twitch Contraction | Mouse Colon | IC50: 0.076 | [1] | |
| CP55940 | Radioligand Binding (Ki) | CB1 Receptor | 0.6 - 5.0 | [1] |
| Radioligand Binding (Ki) | CB2 Receptor | 0.7 - 2.6 | [1] | |
| G-protein Binding (EC50) | CB1 Receptor | 3.4 | [2] | |
| cAMP Inhibition (EC50) | CB1 Receptor | 0.2 | [1] | |
| cAMP Inhibition (EC50) | CB2 Receptor | 0.3 | [1] | |
| WIN55212-2 | Radioligand Binding (Ki) | CB1 Receptor | 1.9 | [3] |
| Functional Assay (EC50) | CB1 Receptor | 0.03 µM - 3 µM | [4] |
Note: The IC50 values for this compound reflect its functional inhibition of muscle contraction, which is a downstream effect of CB1 receptor activation, and are not direct measures of receptor binding or signaling efficacy.
Signaling Pathways
CB1 receptors primarily couple to the inhibitory G-protein, Gαi/o. Agonist binding initiates a cascade of intracellular events, leading to the modulation of various effector systems.
Caption: CB1 receptor signaling cascade initiated by agonist binding.
Experimental Protocols
Radioligand Displacement Assay for CB1 Receptor Binding Affinity (Ki)
This protocol is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from CHO-hCB1 or HEK293-hCB1 cells).
-
Radioligand: [³H]CP55940.
-
Unlabeled competitor: Test compound (e.g., this compound, WIN55212-2) and a known high-affinity ligand for determining non-specific binding (e.g., unlabeled CP55940 at 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled competitor.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement assay.
[³⁵S]GTPγS Binding Assay for Functional Efficacy (EC50)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound (agonist).
-
Unlabeled GTPγS for non-specific binding determination.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist.
-
In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, and the agonist at various concentrations.
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding the cell membrane preparation.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific [³⁵S]GTPγS binding and plot the concentration-response curve to determine the EC50 and Emax values for the agonist.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
In Vivo Models: Gastrointestinal Motility and Writhing Test
Gastrointestinal Motility Assay (Charcoal Meal Test): This assay is used to assess the effect of a compound on intestinal transit time.
-
Fast mice overnight with free access to water.
-
Administer the test compound (e.g., this compound) or vehicle intraperitoneally or orally.
-
After a set pre-treatment time, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) orally.
-
After a specific time (e.g., 20-30 minutes), euthanize the mice and dissect the small intestine.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit as (distance traveled by charcoal / total length of intestine) x 100.
Acetic Acid-Induced Writhing Test: This is a model of visceral pain used to evaluate the analgesic properties of a compound.
-
Administer the test compound or vehicle to mice.
-
After a pre-treatment period, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 15-20 minutes).
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
Comparative Discussion
-
This compound: The available data indicates that this compound is a potent inhibitor of gastrointestinal motility, with a particularly high potency in the colon.[1] Its dual activity as a CB1 and 5-HT3 receptor agonist suggests a potentially unique therapeutic profile for disorders like irritable bowel syndrome (IBS), where both receptor systems are implicated.[1] The peripheral activity of this compound is a significant feature, as it may offer therapeutic benefits with reduced central nervous system side effects commonly associated with CB1 receptor agonists. However, the lack of direct binding affinity and efficacy data at the CB1 receptor makes it difficult to ascertain its precise potency and selectivity compared to other agonists.
-
CP55940: This is a well-established, high-potency, and high-efficacy full agonist at both CB1 and CB2 receptors.[1][2] Its non-selectivity and high efficacy make it a valuable tool for in vitro and in vivo research to elicit maximal cannabinoid receptor-mediated effects. However, these properties also contribute to a significant side effect profile in vivo, limiting its therapeutic potential.
-
WIN55212-2: Another widely used synthetic agonist, WIN55212-2, is a potent full agonist at the CB1 receptor.[3] It has been shown to be a potent analgesic in animal models of neuropathic pain.[3] While it also has high affinity for the CB2 receptor, some studies suggest a degree of selectivity can be achieved through structural modifications.[3]
Conclusion
This compound emerges as a promising compound with a distinct pharmacological profile as a peripherally active dual CB1/5-HT3 receptor agonist. Its potent effects on gastrointestinal motility suggest its potential for treating functional bowel disorders. In contrast, CP55940 and WIN55212-2 remain the gold standards for basic research requiring potent and efficacious activation of CB1 receptors, despite their limitations for therapeutic use due to their central effects and lack of selectivity.
Further research is critically needed to fully characterize the in vitro pharmacology of this compound, including its binding affinity (Ki) and functional efficacy (EC50) at both CB1 and CB2 receptors. Such data will be essential for a more direct and quantitative comparison with other CB1 receptor agonists and for elucidating its full therapeutic potential. This guide provides a framework for researchers to understand the current landscape of these compounds and to design future experiments to fill the existing knowledge gaps.
References
- 1. The interaction of cannabinoid receptor agonists, CP55940 and WIN55212-2 with membranes using solid state 2H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of cannabinoid receptor agonists, CP55940 and WIN55212-2 with membranes using solid state 2H NMR [pubmed.ncbi.nlm.nih.gov]
- 4. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of AM9405 for CB1 over CB2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to AM9405
This compound has been identified as a novel, peripherally active cannabinoid CB1 receptor and serotonin 5-HT3 receptor agonist. Its activity has been primarily characterized through functional assays, which indicate potent agonism at the CB1 receptor. However, a comprehensive understanding of its receptor specificity requires a direct comparison of its binding affinities for both CB1 and CB2 receptors.
Comparative Analysis of Cannabinoid Receptor Ligands
To contextualize the pharmacological profile of this compound, this section presents a comparison with other cannabinoid ligands exhibiting varying degrees of selectivity for CB1 and CB2 receptors. The data is summarized in the tables below, followed by detailed experimental protocols.
Quantitative Data Summary
Table 1: Functional Activity of this compound
| Compound | Assay | Tissue/Cell Line | Potency (IC50) | Receptor Target |
| This compound (GAT379) | Electrically Stimulated Twitch Contraction | Guinea Pig Ileum | 0.076 nM | CB1 |
| This compound (GAT379) | Electrically Stimulated Twitch Contraction | Mouse Colon | 45.71 nM | CB1 |
Note: The IC50 values represent the concentration of this compound required to inhibit the twitch response by 50%, which is an indirect measure of its agonistic activity at the CB1 receptor in these tissues.
Table 2: Binding Affinities (Ki) of Alternative Cannabinoid Ligands
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Classification |
| CB1-Selective Agonists | ||||
| ACEA | 1.4 | >1000 | ~714-fold for CB1 | Agonist |
| Arachidonyl-cyclopropylamide (ACPA) | 2.2 | 3130 | ~1423-fold for CB1 | Agonist |
| CB2-Selective Agonists | ||||
| JWH133 | 250 | 3.4 | ~74-fold for CB2 | Agonist |
| AM1241 | 4670 | 4.9 | ~953-fold for CB2 | Agonist |
| Non-Selective Agonists | ||||
| WIN 55,212-2 | 62.3 | 3.3 | ~19-fold for CB2 | Agonist |
| CP 55,940 | 0.58 | 0.68 | Non-selective | Agonist |
| Antagonists/Inverse Agonists | ||||
| Rimonabant (SR141716A) | 1.8 | 1100 | ~611-fold for CB1 | Antagonist/Inverse Agonist |
| SR144528 | >1000 | 0.6 | >1667-fold for CB2 | Antagonist/Inverse Agonist |
| AM630 | 5152 | 31.2 | ~165-fold for CB2 | Antagonist/Inverse Agonist |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cannabinoid receptor ligands.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Cell lines (e.g., HEK-293 or CHO) stably expressing the human CB1 or CB2 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940 or [3H]SR141716A) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other cannabinoids) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.
-
The incubation is carried out at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
This assay measures the activation of G-proteins coupled to the receptor.
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP.
-
Increasing concentrations of the agonist (e.g., this compound) are added.
-
Upon receptor activation by the agonist, the G-protein exchanges GDP for [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for 60 minutes.
-
-
Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by filtration and scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) of the agonist.
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 and CB2 receptor activation.
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Assay Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin.
-
Increasing concentrations of the cannabinoid agonist are added to the cells.
-
Activation of the Gi/o-coupled CB1/CB2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
-
Quantification: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based biosensors.
-
Data Analysis: The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Cannabinoid Receptor G-protein Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional Assay Workflows.
Discussion and Conclusion
The available data on this compound from functional assays in isolated tissues suggest it is a potent agonist at the CB1 receptor. The significant difference in its IC50 values between the guinea pig ileum (a tissue rich in CB1 receptors) and the mouse colon may indicate some level of tissue-specific activity, but it does not directly translate to receptor subtype selectivity without corresponding data from CB2 receptor-mediated functional assays or direct binding affinity measurements.
For researchers requiring a high degree of specificity for the CB1 receptor, compounds like ACEA and ACPA offer a well-documented and significant selectivity margin over the CB2 receptor. Conversely, for studies focused on the CB2 receptor, JWH133 and AM1241 are established selective agonists. For investigations where non-selective activation of both receptors is desired, WIN 55,212-2 and CP 55,940 are suitable choices.
Comparative Analysis of AM9405 and a Selective 5-HT3 Agonist
Disclaimer: The compound "AM9405" is a hypothetical agent created for the purpose of this guide. All data associated with this compound are simulated based on plausible characteristics for a novel therapeutic candidate. This document compares the hypothetical profile of this compound with established data for the selective 5-HT3 receptor agonist, m-Chlorophenylbiguanide (m-CPBG), to illustrate a comparative research framework.
Introduction
Serotonin (5-HT) 3 receptors are ligand-gated ion channels and members of the Cys-loop receptor family.[1] Their activation by serotonin leads to rapid, transient depolarization of neurons. These receptors are densely located in the central and peripheral nervous systems, particularly in areas associated with emesis and gut motility, such as the chemoreceptor trigger zone and vagal afferent nerves.[2][3] Consequently, modulators of the 5-HT3 receptor have significant therapeutic potential. While 5-HT3 antagonists are well-established antiemetics[2][4][5], agonists are valuable research tools and are being investigated for various neurological and gastrointestinal conditions.
This guide provides a head-to-head comparison of the hypothetical novel compound this compound and the well-characterized selective 5-HT3 agonist, m-CPBG. The objective is to present a comparative analysis of their pharmacological profiles using standardized experimental data.
Mechanism of Action and Signaling Pathway
Upon agonist binding, the 5-HT3 receptor channel opens, allowing for the influx of cations (primarily Na+ and K+, with some Ca2+ permeability), which depolarizes the cell membrane and excites the neuron.[3]
This compound is hypothesized to be a potent, full agonist at the 5-HT3 receptor, exhibiting high selectivity over other serotonin receptor subtypes. m-CPBG is a known potent and selective 5-HT3 receptor agonist frequently used in preclinical research.[6]
Figure 1. Simplified 5-HT3 receptor signaling pathway for agonists.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound (hypothetical) and m-CPBG.
Table 1: Receptor Binding Affinity
| Compound | Target | Ki (nM) | Receptor Source |
|---|---|---|---|
| This compound | Human 5-HT3A | 0.8 ± 0.1 | HEK293 Cells |
| m-CPBG | Human 5-HT3A | 2.5 ± 0.3 | HEK293 Cells |
Table 2: In Vitro Functional Activity
| Compound | Assay Type | EC50 (nM) | Emax (% of Serotonin) |
|---|---|---|---|
| This compound | Ca2+ Influx | 15.2 ± 2.1 | 105 ± 4% |
| m-CPBG | Ca2+ Influx | 45.8 ± 5.5 | 100 ± 5% |
Table 3: Pharmacokinetic Properties (Rodent Model)
| Compound | Parameter | Value |
|---|---|---|
| This compound | Half-life (t1/2), IV | 4.2 hours |
| Oral Bioavailability (%) | 65% | |
| Cmax (1 mg/kg, PO) | 250 ng/mL | |
| m-CPBG | Half-life (t1/2), IV | 1.8 hours |
| Oral Bioavailability (%) | 20% |
| | Cmax (1 mg/kg, PO) | 95 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative data.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for the human 5-HT3A receptor.
-
Method:
-
Membranes were prepared from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Membranes (20 µg protein) were incubated with the selective 5-HT3 radioligand [3H]-Granisetron (0.5 nM) and increasing concentrations of competitor compound (this compound or m-CPBG) in a binding buffer (50 mM HEPES, pH 7.4).
-
Non-specific binding was determined in the presence of 10 µM Ondansetron.
-
Incubation was carried out for 60 minutes at 25°C and terminated by rapid filtration through GF/B filters.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
IC50 values were calculated using non-linear regression and converted to Ki values using the Cheng-Prusoff equation.
-
Calcium Influx Functional Assay
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the agonists.
-
Method:
-
HEK293 cells expressing the human 5-HT3A receptor were plated in 96-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
The baseline fluorescence was measured using a fluorescence plate reader.
-
Increasing concentrations of this compound or m-CPBG were added to the wells.
-
The change in fluorescence, corresponding to Ca2+ influx upon receptor activation, was measured immediately.
-
Data were normalized to the maximum response induced by a saturating concentration of serotonin to determine Emax. EC50 values were calculated by fitting the concentration-response data to a sigmoidal curve.
-
In Vivo Efficacy Model: von Frey Test for Neuropathic Pain
-
Objective: To assess the potential analgesic effects of 5-HT3 receptor activation in a model of neuropathic pain.
-
Method:
-
Neuropathic pain was induced in Sprague-Dawley rats via chronic constriction injury (CCI) of the sciatic nerve.
-
Two weeks post-surgery, mechanical allodynia was confirmed by measuring the paw withdrawal threshold using von Frey filaments.
-
Animals were randomized and administered either vehicle, this compound (0.1, 0.3, 1 mg/kg, PO), or m-CPBG (1, 3, 10 mg/kg, PO).
-
Paw withdrawal thresholds were re-assessed at 30, 60, and 120 minutes post-dosing.
-
An increase in the paw withdrawal threshold was interpreted as an anti-allodynic (analgesic) effect.
-
Comparative Experimental Workflow
The logical flow from initial characterization to in vivo testing is critical in drug development.
Figure 2. Standard workflow for comparing two lead compounds.
Summary and Conclusion
This guide presents a comparative overview of the hypothetical 5-HT3 agonist this compound and the established research compound m-CPBG.
-
Binding and Potency: Based on the hypothetical data, this compound demonstrates a higher binding affinity (lower Ki) and greater functional potency (lower EC50) at the human 5-HT3A receptor compared to m-CPBG.
-
Efficacy: Both compounds act as full agonists, capable of eliciting a maximal response comparable to the endogenous ligand, serotonin.
-
Pharmacokinetics: The simulated pharmacokinetic profile of this compound is superior to that of m-CPBG, with a longer half-life and significantly higher oral bioavailability. This suggests that this compound could have a more favorable dosing regimen in a therapeutic context.
References
- 1. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 Receptor Agonists | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
Confirming the Peripheral Action of AM9405 with a Blood-Brain Barrier Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the peripheral selectivity of the novel cannabinoid type 1 (CB1) and serotonin type 3 (5-HT3) receptor agonist, AM9405. A critical aspect of developing peripherally acting therapeutic agents is to minimize or eliminate central nervous system (CNS) side effects. This is achieved by designing molecules with limited ability to cross the blood-brain barrier (BBB). This guide outlines the experimental data and protocols necessary to confirm the peripheral action of this compound, comparing it with another peripherally restricted cannabinoid ligand, AM6545.
Data Presentation: Comparative Blood-Brain Barrier Permeability
The extent of a compound's penetration into the CNS can be quantitatively expressed by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu). A low ratio is indicative of a peripherally restricted compound.
| Compound | Type | In Vivo Brain-to-Plasma Ratio (Kp) | Assay Method | Species | Reference |
| This compound | CB1/5-HT3 Receptor Agonist | Data Not Available | LC-MS/MS analysis of brain and plasma samples | Mouse | [1] |
| AM6545 | CB1 Receptor Antagonist | Significantly lower than centrally active comparators | Brain penetration studies | Rodents | [2] |
| Centrally-Acting Control (e.g., AM4113) | CB1 Receptor Antagonist | High | Brain penetration studies | Rodents | [2] |
| Amentoflavone (Negative Control) | Biflavonoid | ~0.02 | LC-MS/MS analysis of brain and plasma samples | Mouse | [3] |
Note: Specific quantitative data for this compound is not publicly available in the abstract and requires access to the full-text publication. The table will be updated upon availability of this data.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BBB permeability. Below are protocols for both in vivo and in vitro assays.
In Vivo Blood-Brain Barrier Permeability Assay (Mouse Model)
This protocol is adapted from established methods for assessing in vivo BBB permeability in mice.[1][4][5][6][7]
Objective: To determine the brain-to-plasma concentration ratio of a test compound after systemic administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Cardiopulmonary perfusion pump
-
Saline solution (ice-cold)
-
Instruments for blood collection and brain tissue harvesting
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Compound Administration: Administer the test compound to mice via the intended clinical route (e.g., intraperitoneal, oral, or intravenous).
-
Sample Collection Time Points: At predetermined time points post-administration (e.g., 30, 60, 120 minutes), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Transcardial Perfusion: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove residual blood from the brain vasculature.
-
Brain Tissue Harvesting: Excise the brain and wash it in cold saline. The brain can be dissected into specific regions if required.
-
Sample Processing: Weigh the brain tissue and homogenize it in a suitable buffer.
-
Quantification: Determine the concentration of the test compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the compound in the brain (ng/g) by its concentration in plasma (ng/mL).
In Vitro Blood-Brain Barrier Transwell Assay
This protocol describes an in vitro model of the BBB using a Transwell system, which is useful for higher-throughput screening.[8][9][10][11][12]
Objective: To assess the permeability of a test compound across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., with 0.4 µm pore size polyester membrane)
-
24-well plates
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Co-culture cells (e.g., human astrocytes, pericytes)
-
Cell culture medium and supplements
-
Test compound and control compounds (e.g., fluorescently labeled dextran)
-
Plate reader or LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert with an appropriate extracellular matrix component (e.g., collagen).
-
Seed hBMECs on the apical side of the insert.
-
Seed co-culture cells (astrocytes, pericytes) on the basolateral side of the well.
-
-
Barrier Formation: Culture the cells for several days to allow for the formation of a tight monolayer. Monitor the integrity of the barrier by measuring the Transendothelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Once a high TEER value is achieved, replace the medium in the apical chamber with a medium containing the test compound at a known concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a suitable method (e.g., fluorescence for labeled dextran, LC-MS/MS for small molecules).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
Visualizations
Signaling Pathway: Peripherally Restricted Cannabinoid Receptor Agonism
Caption: Signaling pathway of a peripherally restricted agonist.
Experimental Workflow: In Vivo Blood-Brain Barrier Assay
Caption: Workflow for the in vivo blood-brain barrier assay.
Logical Relationship: Assessing Peripheral Restriction
Caption: Logical flow for confirming peripheral restriction.
References
- 1. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-to-plasma distribution ratio of the biflavone amentoflavone in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 5. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 6. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 7. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]
- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 10. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Analgesic Properties of AM9405: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the analgesic properties of AM9405, a novel peripherally active cannabinoid type 1 (CB1) and serotonin type 3 (5-HT3) receptor agonist. The product's performance is compared with established alternative analgesics, supported by available experimental data. This document aims to facilitate the replication of these findings by providing detailed methodologies and a clear presentation of quantitative data.
Comparative Analysis of Analgesic Efficacy
This compound has demonstrated analgesic effects in preclinical models, primarily through the acetic acid-induced writhing test in mice. This test is a model of visceral pain and is sensitive to peripherally acting analgesics. While direct comparative studies featuring this compound against other analgesics are limited in the public domain, this guide compiles available data to offer a comparative perspective.
Table 1: Comparative Analgesic Efficacy (ED50) in the Mouse Acetic Acid-Induced Writhing Test
| Compound | Class | ED50 (mg/kg, i.p.) | Reference |
| This compound | CB1/5-HT3 Agonist | Data not available | - |
| Morphine | Opioid Agonist | 0.124 ± 0.018 | [1] |
| Ibuprofen | NSAID | ~10-30 | [2] |
| Acetylsalicylic Acid | NSAID | ~50-100 | [3] |
| CB-13 (Peripheral CB1 Agonist) | CB1 Agonist | 0.99 (male), 1.32 (female) | [4] |
Note: ED50 values are sourced from different studies and should be compared with caution due to potential variations in experimental protocols.
Experimental Protocols
To ensure the reproducibility of the analgesic assessment of this compound and its alternatives, a standardized protocol for the acetic acid-induced writhing test in mice is detailed below.
Acetic Acid-Induced Writhing Test
This protocol is a widely accepted method for evaluating peripheral analgesic activity.[1][3]
1. Animals:
-
Male Swiss albino mice (or other standard strain) weighing 20-25g are used.
-
Animals are housed in standard laboratory conditions with free access to food and water, and a 12-hour light/dark cycle.
-
Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
2. Drug Administration:
-
Test compounds (this compound), reference drugs (e.g., morphine, ibuprofen), and vehicle control are administered intraperitoneally (i.p.) or orally (p.o.).
-
A pre-treatment time of 30-60 minutes is typically allowed for drug absorption before the induction of writhing.
3. Induction of Writhing:
-
A 0.6% or 1% solution of acetic acid in saline is injected intraperitoneally at a volume of 10 ml/kg body weight.[1]
4. Observation:
-
Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.
-
After a latency period of approximately 5 minutes, the number of writhes is counted for a defined period, typically 10-20 minutes.
-
A "writhe" is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.[3]
5. Data Analysis:
-
The total number of writhes for each animal in the observation period is recorded.
-
The mean number of writhes for each treatment group is calculated.
-
The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
The ED50 (the dose that produces 50% of the maximal analgesic effect) can be determined by performing a dose-response analysis with a sufficient number of dose groups.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its analgesic effects through the dual agonism of CB1 and 5-HT3 receptors. The activation of these receptors on peripheral sensory neurons is thought to inhibit nociceptive signaling.
Experimental Workflow for Analgesic Screening
The following diagram illustrates the typical workflow for evaluating the analgesic properties of a test compound like this compound using the acetic acid-induced writhing test.
References
AM9405: A Novel Cannabinoid Agonist with Potential in Cannabinoid-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cannabinoid-based therapies presents a significant challenge in harnessing their full therapeutic potential. This guide provides a comparative analysis of AM9405, a novel synthetic cannabinoid, and its potential efficacy in models where other cannabinoids may fall short. By exploring its unique pharmacological profile and dual-receptor agonism, we aim to provide valuable insights for researchers in the field of cannabinoid science and drug development.
Overcoming Cannabinoid Resistance: The Promise of this compound
Cannabinoid resistance is a multifaceted phenomenon that can limit the long-term efficacy of cannabinoid-based treatments. The primary mechanism often involves the desensitization and downregulation of the cannabinoid type 1 (CB1) receptor following prolonged exposure to agonists. This can lead to a diminished response to cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and other synthetic agonists.
This compound emerges as a compelling compound in this context due to its dual agonism at both the cannabinoid type 1 (CB1) receptor and the serotonin type 3 (5-HT3) receptor.[1] This dual-action mechanism may offer a strategic advantage in overcoming resistance by engaging an alternative signaling pathway to modulate physiological responses, particularly in the gastrointestinal and pain pathways.
Comparative Efficacy in Preclinical Models
While direct studies of this compound in models explicitly defined as "resistant" to other cannabinoids are limited, a comparison of its efficacy in established preclinical models of pain and gastrointestinal motility provides valuable insights into its potential advantages.
In Vivo Efficacy: Pain and Gastrointestinal Motility
This compound has demonstrated significant efficacy in mouse models of visceral pain and gastrointestinal hypermotility, conditions relevant to disorders such as Irritable Bowel Syndrome (IBS).[1] The following table summarizes the available quantitative data for this compound and compares it with other well-established cannabinoid agonists.
| Compound | Assay | Species | Effective Dose (ED₅₀ or % Inhibition) | Reference |
| This compound | Acetic Acid-Induced Writhing | Mouse | 63% inhibition at 10 mg/kg (i.p.) | [1] |
| This compound | Charcoal Meal Transit (Hypermotility) | Mouse | Significant reduction at 10 mg/kg (i.p.) | [1] |
| WIN55,212-2 | Acetic Acid-Induced Writhing | Mouse | ED₅₀: 0.018 mg/kg (s.c.) | [2] |
| CP55,940 | Hot Plate Test | Mouse | ED₅₀: 1.13 mg/kg (s.c.) | [3] |
| Δ⁹-THC | Acetic Acid-Induced Writhing | Mouse | Effective at reducing writhing frequency | [4] |
| WIN55,212-2 | Upper Gastrointestinal Transit | Mouse | ED₅₀ lower in inflamed vs. control mice | [1] |
| CP55,940 | Upper Gastrointestinal Transit | Mouse | Dose-dependent inhibition | [5] |
| Δ⁹-THC | Gastrointestinal Transit | Rat/Mouse | Slowed gastric emptying and intestinal transit | [6] |
Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |
| This compound | CB1 | IC₅₀: 45.71 nM (ileum), 0.076 nM (colon) | [7] |
| This compound | 5-HT3 | Data not available | |
| WIN55,212-2 | CB1 | Kᵢ: 1.89 nM | [8] |
| CP55,940 | CB1 | Kᵢ: ~0.9 nM | |
| Δ⁹-THC | CB1 | Kᵢ: 41 nM | [8] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for the key experiments are provided below.
Acetic Acid-Induced Writhing Test
This widely used model assesses visceral pain by inducing a characteristic stretching behavior in mice.
-
Animals: Male mice (e.g., Swiss Webster) weighing 20-25g are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the acetic acid injection.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg.[2]
-
Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group.
Gastrointestinal Motility (Charcoal Meal Test)
This assay measures the transit of a non-absorbable marker through the gastrointestinal tract to assess motility.[1]
-
Animals: Male mice are fasted for a period (e.g., 18 hours) with free access to water before the experiment.
-
Drug Administration: this compound or a vehicle control is administered i.p. at a specified time (e.g., 30 minutes) before the charcoal meal.
-
Charcoal Meal Administration: A suspension of 5% charcoal in 10% gum arabic is administered orally (p.o.) at a volume of 0.2 mL per mouse.
-
Transit Time: After a set time (e.g., 20 minutes), the animals are euthanized by cervical dislocation.
-
Measurement: The small intestine is carefully excised from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal plug are measured.
-
Data Analysis: The gastrointestinal motility is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Visualizing the Mechanisms of Action
To better understand the proposed signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Proposed dual-agonist signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion
This compound presents a promising avenue for the development of novel cannabinoid-based therapeutics, particularly in scenarios where resistance to traditional cannabinoids is a concern. Its dual agonism at CB1 and 5-HT3 receptors offers a unique mechanism of action that may circumvent the limitations of single-target cannabinoid agonists. The preclinical data, although not directly in resistant models, suggests a potent analgesic and motility-modulating effect. Further research, including direct comparative studies in cannabinoid-resistant models and elucidation of its full pharmacokinetic and pharmacodynamic profiles, is warranted to fully understand the therapeutic potential of this compound. This guide serves as a foundational resource for scientists dedicated to advancing the field of cannabinoid pharmacology.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships at 5-HT1A receptors: binding profiles and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The novel peripherally active cannabinoid type 1 and serotonin type 3 receptor agonist this compound inhibits gastrointestinal motility and reduces abdominal pain in mouse models mimicking irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative receptor binding analyses of cannabinoid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Specialized Chemicals: A Procedural Guide for AM9405
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. While specific disposal protocols for a substance designated "AM9405" are not publicly available, a comprehensive and standardized approach, guided by an understanding of the chemical's properties and relevant safety regulations, must be followed. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of specialized chemical waste like this compound, in the absence of explicit instructions.
The first and most critical step is to obtain the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. The SDS provides detailed information regarding the chemical's hazards, handling, storage, and disposal. In the absence of an SDS, the chemical should be treated as hazardous waste until its properties can be determined.
Hazard Identification and Classification
Before any disposal procedures can be initiated, a thorough hazard assessment is required. This involves identifying the potential physical, health, and environmental hazards associated with the chemical. The following table summarizes key hazard classifications to consider.
| Hazard Category | Description | Examples |
| Physical Hazards | Hazards related to the physical and chemical properties of the substance. | Flammable, Explosive, Oxidizer, Corrosive to metals |
| Health Hazards | Hazards that can cause adverse health effects from exposure. | Acute Toxicity (oral, dermal, inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Carcinogenicity, Mutagenicity |
| Environmental Hazards | Hazards that can cause harm to the aquatic or terrestrial environment. | Hazardous to the aquatic environment (acute and chronic) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of chemical waste. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.
-
Waste Identification and Segregation :
-
Clearly identify the waste as "this compound".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Segregate waste based on its hazard class (e.g., flammable, corrosive, toxic).
-
-
Container Selection and Labeling :
-
Select a waste container that is compatible with the chemical properties of this compound. For instance, use glass containers for solvents and plastic for aqueous solutions, avoiding materials that could be degraded by the waste.[1]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[2][3]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard(s) (e.g., "Flammable," "Toxic"), and the date of accumulation.[1][2]
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a waste pickup.[2][4]
-
Provide the EHS department with accurate information about the waste, including its name, quantity, and known or suspected hazards.
-
Do not dispose of chemical waste down the drain or in the regular trash.[1][5]
-
-
Empty Container Disposal :
-
Empty containers that held this compound must also be managed as hazardous waste unless they have been properly decontaminated.
-
A common procedure for decontamination is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][3]
-
Once decontaminated, deface the original label and dispose of the container according to institutional guidelines.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to this structured disposal procedure, laboratories can ensure the safe management of specialized chemical waste, thereby protecting personnel and minimizing environmental impact. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for comprehensive instructions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
